Azido-PEG4-TFP ester

Catalog No.
S3398877
CAS No.
1807505-33-4
M.F
C17H21F4N3O6
M. Wt
439.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-TFP ester

CAS Number

1807505-33-4

Product Name

Azido-PEG4-TFP ester

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H21F4N3O6

Molecular Weight

439.4 g/mol

InChI

InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2

InChI Key

AGVABWOMXXXMSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F

The exact mass of the compound Azido-PEG4-TFP ester is 439.13664805 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Structure and Function of Heterobifunctional PEG Linkers

Author: Smolecule Technical Support Team. Date: February 2026

The general structure is X—PEG—Y, where X and Y represent two different reactive functional groups [1]. The PEG chain itself is a flexible, water-soluble, and biocompatible polymer that acts as a spacer [2] [3].

architecture Functional_Group_X Functional Group X (e.g., Maleimide) PEG_Spacer PEG Spacer (Flexible, Hydrophilic, Biocompatible) Functional_Group_X->PEG_Spacer Functional_Group_Y Functional Group Y (e.g., NHS Ester) PEG_Spacer->Functional_Group_Y

This structure allows you to connect molecule A (via group X) and molecule B (via group Y) in a controlled, two-step process. The PEG spacer enhances water solubility, reduces aggregation, extends circulation time in the bloodstream, and decreases immunogenicity [2] [4] [3].

Common Reactive Groups and Conjugation Targets

Selecting the appropriate functional groups is critical for successful conjugation. The table below outlines common types and their specific targets.

Reactive Group Conjugation Target Resulting Bond Common Use Cases
NHS Ester [4] Primary amines (-NH₂, e.g., lysine) Stable amide bond Attaching to antibodies, proteins
Maleimide [4] Thiols (-SH, e.g., cysteine) Stable thioether bond Connecting to drugs, peptides
Azide [1] [5] Alkyne (via Click Chemistry) Triazole ring Bioorthogonal, site-specific labeling
Alkyne [5] Azide (via Click Chemistry) Triazole ring Bioorthogonal, site-specific labeling
Amine (-NH₂) [6] Carboxylic acids (requires activation) Amide bond Custom synthesis
Carboxylate (-COOH) [6] Amines (requires activation) Amide bond Custom synthesis
Thiol (-SH) [5] Maleimides, Pyridyl disulfides Thioether or disulfide bond Custom synthesis

Types and Selection Criteria

Beyond linear heterobifunctional PEGs, other architectural types serve specific purposes [2]:

  • Linear Heterobifunctional PEGs: The most common type, with two different end groups.
  • Multi-Arm Heterobifunctional PEGs (3ARM, 4ARM): Feature multiple PEG arms extending from a central core, with at least two different functional groups. Useful for creating more complex conjugates or hydrogels [1].
  • Cleavable Heterobifunctional PEGs: Incorporate a breakable linkage within the PEG chain or at its terminus, designed to release the payload in response to specific intracellular triggers like enzymes, acidic pH, or reducing environments [2] [3].

Key factors to consider when selecting a linker [3]:

  • Length (Molecular Weight): Longer PEGs provide greater spatial separation and flexibility but increase the overall molecular size of the conjugate.
  • Functional Group Compatibility: Ensure the reactive groups are orthogonal and compatible with the functional groups on your molecules to avoid side reactions.
  • Stability vs. Cleavability: Decide whether the linker should be stable throughout circulation or designed to cleave and release its payload at the target site.

Key Applications in Drug Development

Heterobifunctional PEG linkers are foundational in several cutting-edge therapeutic and diagnostic strategies.

  • Antibody-Drug Conjugates (ADCs): They connect cytotoxic drugs to monoclonal antibodies. The PEG spacer improves the ADC's water solubility, stability, and pharmacokinetic profile, reducing aggregation and immunogenicity [2]. A notable example is the use of a maleimide-PEG linker to attach the drug DM1 to the antibody trastuzumab (T-DM1) [2].
  • Targeted Protein Degradation (e.g., PROTACs): These heterobifunctional molecules use a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. While the core technology doesn't always use PEG, PEG linkers can be employed to enhance the solubility and pharmacokinetic properties of these complex molecules [7].
  • Novel Therapeutic Strategies: The heterobifunctional principle extends to other modalities like LYTACs (lysosome-targeting chimeras), AUTACs (autophagy-targeting chimeras), and RIBOTACs (ribonuclease-targeting chimeras), where a linker connects a target to an effector [7].
  • Diagnostics and Imaging: In nanotechnology, these linkers create precise nanostructures for sensitive detection. For instance, they are used to assemble gold core-satellite nanoparticles (CSNPs) for Surface-Enhanced Raman Scattering (SERS) applications, where the PEG linker's length tunes the signal intensity [8].

Example Experimental Protocol

The following protocol for conjugating an antibody to a drug molecule using a heterobifunctional PEG linker illustrates a typical, controlled, two-step process.

workflow Step1 Step 1: Reduce Antibody (Generate free thiols) Step2 Step 2: Conjugate with Linker (e.g., MAL-PEG-NHS + Antibody) Step1->Step2 Intermediate Antibody-PEG-Maleimide (Activated Intermediate) Step2->Intermediate Step3 Step 3: Conjugate with Drug (e.g., Drug with free thiol) Intermediate->Step3 Final Final ADC (Antibody-PEG-Drug Conjugate) Step3->Final

Step 1: Reduction of the Antibody (if necessary) If the antibody lacks accessible free thiols, it must be partially reduced. Incubate the antibody with a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in a phosphate buffer (pH 7-7.5) for a limited time. Purify the reduced antibody immediately using desalting spin columns or dialysis to remove the reducing agent.

Step 2: Conjugation of the Linker to the Antibody Reconstitute the heterobifunctional PEG linker in an anhydrous solvent. A common choice is Maleimide-PEG-NHS.

  • Procedure: Add a molar excess of the Maleimide-PEG-NHS linker to the reduced antibody in a phosphate buffer (pH 7-7.5). The NHS ester end will react with primary amines on the antibody to form stable amide bonds. Gently mix the reaction for 1-2 hours at room temperature or 4°C overnight.
  • Purification: Use desalting chromatography or dialysis to remove unreacted linker and concentrate the antibody-PEG-maleimide intermediate.

Step 3: Conjugation of the Drug This step attaches a drug molecule containing a reactive thiol group to the maleimide end of the linker.

  • Procedure: Add the thiol-containing drug to the purified antibody-PEG-maleimide intermediate. The reaction should be performed in a phosphate buffer without thiols or amines (pH 6.5-7.5) to ensure specificity. Allow the reaction to proceed for several hours.
  • Purification and Analysis: Purify the final ADC using size-exclusion chromatography. Characterize the product by analytical HPLC, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation success.

References

TFP Ester vs. NHS Ester: A Technical Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature TFP Ester NHS Ester
Reactivity with Primary Amines More reactive [1] Standard reactivity
Stability in Aqueous Buffers Higher stability, slower hydrolysis rate [2] [3] [4] Lower stability, prone to spontaneous hydrolysis [3] [4]
Optimal Reaction pH 7.5 - 8.5 [1] [5] [6] 6.0 - 7.5 [1] [5] [6]
Half-Life in Aqueous Media Longer half-life across a range of pH values [5] [6] Shorter half-life, decreases as pH increases [5] [6]
Water Solubility Slightly reduced for shorter linkers due to hydrophobic TFP group; longer chains (e.g., dPEG8+) are fine [5] [6] Generally good water solubility [5] [6]
Key Advantage Superior for reactions requiring basic conditions and longer handling times; more reliable conjugation [4] Well-known, standard protocol; good for reactions near neutral pH [5]

Experimental Protocol for Conjugation with TFP Esters

The protocol below is a generalized methodology for conjugating TFP ester-modified compounds to amine-containing biomolecules, such as proteins or antibodies. It synthesizes standard biochemical practices and recommendations from commercial reagent providers [1] [3].

1. Reagent Preparation

  • Reconstitution of TFP Ester: Dissolve the TFP ester compound in a high-quality, anhydrous, water-miscible solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. A typical stock concentration is 10 mg/mL [3] [7].
  • Preparation of Protein Solution: The target protein (e.g., an antibody) should be in a buffer free of extraneous amines (avoid Tris or glycine buffers). A common and effective buffer is 0.1 M sodium bicarbonate, pH 8.3. The protein concentration should ideally be at least 2 mg/mL for efficient conjugation [3].

2. Conjugation Reaction

  • Add the TFP ester stock solution to the protein solution. A typical starting point is a molar ratio of 10:1 to 20:1 (TFP ester to protein), but this should be optimized [3] [8].
  • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or agitation. Protect the reaction from light, especially when using fluorescent dyes [3] [8].

3. Purification

  • After the reaction, separate the conjugated protein from unreacted dye and reaction byproducts.
  • This is typically achieved using a gel filtration column (e.g., Sephadex G-25, PD-10 desalting columns) equilibrated with a storage buffer like phosphate-buffered saline (PBS) [3] [8].
  • Elute the labeled protein and collect fractions. The first colored band to elute usually contains the conjugate.

4. Analysis

  • Determine the protein concentration in the combined fractions using a standard assay (e.g., Bradford or absorbance at 280 nm).
  • Calculate the Degree of Labeling (DOL) – the average number of dye molecules per protein molecule – by measuring the absorbance at the dye's maximum wavelength and the protein absorbance at 280 nm, using the appropriate extinction coefficients [8].

Decision Workflow for Ester Selection

The following diagram outlines the key considerations for choosing between TFP and NHS esters for your conjugation experiment.

G Start Start: Choose between TFP and NHS Ester Q1 Is reaction pH > 7.5? Start->Q1 Q2 Is extended reaction time or high hydrolytic stability required? Q1->Q2 No TFP Use TFP Ester Q1->TFP Yes Q3 Is the linker length short (e.g., < dPEG8)? Q2->Q3 No Q2->TFP Yes Q4 Is there high familiarity with NHS ester protocols and pH can be controlled? Q3->Q4 No Solvent Plan required: Use water-miscible organic solvent (e.g., DMAC) Q3->Solvent Yes Q4->TFP No NHS Use NHS Ester Q4->NHS Yes Solvent->TFP

Key considerations for selecting between TFP and NHS esters in bioconjugation experiments.

Key Takeaways and Conclusion

  • TFP Esters are Technically Superior in Many Cases: Their enhanced stability against hydrolysis, especially at the basic pH (7.5-8.5) required for efficient amine deprotonation, makes them a more robust and reliable choice for many bioconjugation applications. This leads to higher coupling efficiency and greater experimental reproducibility [1] [4].
  • Choose NHS Esters for Simplicity in Standard Conditions: If your reaction can be efficiently run at a lower, near-neutral pH (7.0-7.2), you are not concerned about hydrolysis, and you are more comfortable with the well-established NHS ester protocols, they remain a valid option [5] [6].
  • Solubility is a Practical Consideration: For shorter crosslinkers, the hydrophobic TFP group can slightly reduce water solubility. This can be easily mitigated by using a water-miscible co-solvent like DMSO, DMAC, or acetonitrile [5] [6].

References

Discrete PEG vs. Conventional Polydisperse PEG

Author: Smolecule Technical Support Team. Date: February 2026

Traditional PEGs are polydisperse mixtures of various chain lengths, while discrete PEGs are uniform molecules. This fundamental difference impacts critical development parameters.

Table 1: Key Differences Between Discrete and Polydisperse PEGs

Feature Discrete PEG (dPEG) Conventional Polydisperse PEG
Molecular Composition Single molecular weight; uniform structure [1] Mixture of many different chain lengths and weights [1]
Manufacturing Process Stepwise organic synthesis [1] Conventional polymerization [1]
Batch-to-Batch Consistency High; easily reproducible and characterizable [1] Variable; can differ between manufacturing batches [1]
Impact on Bioactivity Predictable; minimizes unintended steric hindrance [1] Can lead to significant loss of biological activity [1]
Regulatory Considerations Straightforward characterization supports approval [1] Complex admixtures pose practical barriers for approval [1]

Properties and Advantages of Discrete PEG Spacers

The defined structure of discrete PEGs translates into several key technical advantages for drug development:

  • Precision and Reproducibility: As single compounds, dPEG molecules have a specified chain length and molecular weight, ensuring that every conjugate is chemically identical. This eliminates performance variability caused by linker heterogeneity [1].
  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume and water solubility of biomolecules, which reduces renal clearance and extends their circulatory half-life [1]. Discrete PEGs allow for the fine-tuning of this effect by selecting an exact chain length.
  • Reduced Immunogenicity: While traditional PEGs can be immunogenic, preliminary results indicate that discrete PEGs may have a reduced tendency to induce anti-PEG antibodies, potentially mitigating side effects like the Accelerated Blood Clearance (ABC) phenomenon [2].
  • Optimized Biological Activity: The ability to choose a specific spacer length allows researchers to minimize steric hindrance, thereby preserving the binding affinity and biological activity of the conjugated drug molecule [1].

Applications in Biomedicine

Discrete PEG spacers are versatile tools that enhance performance in diagnostics, imaging, and therapeutics.

Table 2: Applications of Discrete PEG Spacers in Research and Development

Application Area Specific Use Case Effect of Discrete PEG
Molecular Diagnostics DNA probes and PCR products [1] Reduces non-specific binding and improves signal-to-noise ratio [1].
Imaging Radiolabeled peptides (e.g., RGD) and antibodies [1] Improves solubility, tumor targeting, and pharmacokinetics for enhanced image contrast [1].
Therapeutics Antibody-Drug Conjugates (ADCs) and protein therapeutics [1] Increases therapeutic index, bypasses drug resistance pathways, and improves pharmacokinetics [1].
Targeted Protein Degradation PROTACs [3] Provides precise length control for optimal ternary complex formation; high purity is critical for reliable Structure-Activity Relationship (SAR) studies [3].

Experimental Considerations for Use

Successfully incorporating discrete PEG spacers into biomolecules requires attention to several practical aspects.

  • Conjugation Chemistry: Discrete PEG reagents are available with various functional end groups for bioconjugation. Common types include:
    • Amine-reactive: NHS esters for coupling to lysine residues or the N-terminus of proteins [4].
    • Sulfhydryl-reactive: Maleimide groups for coupling to cysteine thiols [4].
    • Click Chemistry Reagents: Azides or alkynes for copper-catalyzed or strain-promoted cycloadditions [3].
  • The Critical Role of Purity: In sensitive applications like PROTAC development, high-purity monodisperse PEGs are essential. Trace impurities can act as competitive inhibitors, seed cytotoxic aggregates, or introduce noise into SAR data, leading to false conclusions [3].
  • Length Optimization: The optimal PEG length is application-dependent. It is recommended to empirically test a small series of dPEGs of different lengths to find the perfect balance between beneficial effects (like extended half-life) and any potential loss of activity due to steric shielding [1].

The experimental workflow for conjugating a discrete PEG spacer to a biomolecule and assessing the conjugate's function can be summarized as follows:

Start Select Biomolecule (Protein, Peptide, etc.) Node1 Choose dPEG Spacer Length & Chemistry Start->Node1 Define Goal Node2 Perform Conjugation Reaction Node1->Node2 React Node3 Purify Conjugate Node2->Node3 Quench Node4 Characterize Product (MS, HPLC, SDS-PAGE) Node3->Node4 Isolate Node5 Functional Assays (Binding, Activity, SAR) Node4->Node5 Confirm Evaluate Evaluate Data & Optimize Spacer Node5->Evaluate Analyze Evaluate->Node1 If Needed

Workflow for developing and optimizing a discrete PEG-biomolecule conjugate.

Conclusion

Discrete PEG spacers represent a significant advancement over traditional polydisperse PEGs. Their single chemical structure ensures batch-to-batch reproducibility, simplifies regulatory characterization, and enables precise optimization of biopharmaceutical drugs and diagnostics [1]. As the demand for more targeted and effective therapies grows, the role of discrete PEGs as critical components in molecular design is set to expand further.

References

water solubility of Azido-PEG4-TFP ester

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of Water Solubility

The structure of Azido-PEG4-TFP ester consists of two key functional groups connected by a spacer, each playing a distinct role in its behavior.

Structural Component Chemical Function Role in Solubility & Reactivity
Azide Group (N₃) Participates in "click chemistry" (e.g., CuAAC, SPAAC) with alkynes [1] [2] Does not significantly impact solubility.
TFP Ester Reacts with primary and secondary amines to form stable amide bonds [1] [3] The tetrafluorophenyl ring is hydrophobic and can reduce water solubility [3].
dPEG4 Spacer Short, discrete polyethylene glycol chain (16 atoms) [1] Imparts water solubility and increases the hydrodynamic volume of the final conjugate [1] [2].

The following diagram illustrates the conjugation workflow for this compound, which typically involves an initial amine-coupling step followed by a click chemistry reaction.

AmineContainingMolecule Amine-containing Molecule TFPester This compound AmineContainingMolecule->TFPester  Step 1: Amine Coupling  (pH 7.5-8.0) Intermediate Azide-functionalized Conjugate TFPester->Intermediate  Releases TFP AlkyneContainingMolecule Alkyne/DBCO-containing Molecule Intermediate->AlkyneContainingMolecule  Step 2: Click Chemistry  (CuAAC or SPAAC) FinalConjugate Final Bioconjugate AlkyneContainingMolecule->FinalConjugate

TFP Ester vs. NHS Ester

While both TFP and NHS esters react with amines, TFP esters offer distinct advantages for conjugation experiments, as summarized below.

Property TFP Ester NHS Ester
Hydrolytic Stability More stable in aqueous solution [1] [3] Less stable, higher hydrolysis rate [1] [3]
Optimal Reaction pH 7.5 - 8.0 [1] 7.0 - 7.5 [1]
Reactivity with Amines Higher reactivity in its optimal pH range [1] Moderate reactivity [1]
Impact of PEG Spacer The PEG spacer is crucial to mitigate the hydrophobic nature of the TFP group [3]. NHS esters are generally more hydrophilic, leading to better initial water solubility [3].

Handling and Storage Recommendations

  • Solubility for Stock Solutions: this compound is soluble in various organic solvents, including DMSO, THF, Acetonitrile, Methanol, and Methylene Chloride [1]. Prepare stock solutions with dry solvent and freeze when not in use [1].
  • Storage: Store the product at -20°C in a sealed container. The compound is hygroscopic (absorbs moisture from the air), so it is crucial to limit its exposure to air and moisture to maintain stability. Always allow the vial to come to room temperature before opening to prevent condensation [1].

Practical Conjugation Protocol

  • Initial Conjugation (Amine Coupling)
    • Prepare Reaction Mixture: Dissolve the amine-containing molecule (e.g., a protein) in a buffer at pH 7.5 to 8.0, such as phosphate or borate buffer. A higher pH can be used to target surface lysines [1] [2].
    • Add Reagent: Add this compound from a fresh stock solution in a water-miscible solvent like dry DMSO or acetonitrile. The PEG spacer will help keep the reagent dispersed in the aqueous solution.
    • React: Allow the reaction to proceed for a suitable time (e.g., 30-60 minutes) at room temperature or 4°C.
  • Purification: Purify the intermediate (the azide-functionalized molecule) using gel filtration or dialysis to remove unreacted crosslinker and hydrolysis byproducts.
  • Click Conjugation (Azide Reaction)
    • CuAAC: Mix the azide-functionalized molecule with an alkyne-containing molecule in the presence of a copper(I) catalyst (e.g., from copper(II) sulfate with a reducing agent like sodium ascorbate) [2].
    • SPAAC (Copper-Free): For sensitive biological systems, mix the azide-functionalized molecule with a strained alkyne-containing molecule like DBCO. This reaction is spontaneous and does not require a catalyst [1] [2].

References

Azido-PEG4-TFP ester storage conditions -20C

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Specifications

The table below summarizes the key storage parameters and chemical properties of Azido-PEG4-TFP ester:

Parameter Specification Rationale & Additional Context
Long-term Storage Temp. -20°C [1] [2] Standard for preserving reagent integrity.
Short-term Handling Allow to reach room temperature before opening [2]. Prevents condensation of atmospheric moisture.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) and limit air exposure [2]. Reagent is hygroscopic (absorbs moisture) and sensitive to hydrolysis [1] [2].
Form Solid [1] -
Purity >98% [2] -

Chemical Properties and Stability

Understanding the chemical rationale behind the storage conditions is crucial for proper application. The following diagram illustrates the competing reaction pathways of this compound in an aqueous environment:

cluster_Amine Controlled Conditions cluster_Water Competing Reaction AzidoPEG4TFP This compound Conjugation Stable Amide Bond (Desired Conjugate) AzidoPEG4TFP->Conjugation Reaction with Amine k_conj · [Amine] Hydrolysis Hydrolyzed Carboxylic Acid (Deactivated Reagent) AzidoPEG4TFP->Hydrolysis Reaction with Water k_hyd Amine Primary Amine (R-NH₂) Amine->Conjugation Water H₂O Water->Hydrolysis

The core challenge is that the TFP ester, while more stable than NHS esters, is inherently susceptible to hydrolysis, which deactivates its amine-reactive function [3] [2]. The electron-withdrawing fluorine atoms on the TFP ring make the ester a strong electrophile, prone to nucleophilic attack by both the desired amine and water [1].

Handling and Solution Preparation

For experimental use, correct handling is vital to maintain the reagent's activity.

  • Reconstitution: Prepare stock solutions in dry, anhydrous solvents such as DMSO, DMF, or acetonitrile [1] [3] [2].
  • Storage of Solutions: Aliquots of stock solutions should be stored at -80°C when not in use to maximize shelf-life [1].
  • Reaction Conditions: Conjugation reactions with primary amines are typically performed in anhydrous conditions or mild aqueous buffers (pH 7.5-8.0) [2]. The TFP ester's optimal pH range is slightly higher than that of NHS esters, which provides better hydrolytic stability during the reaction [1] [2].

Experimental Conjugation Workflow

A typical two-step bioconjugation workflow using this compound is outlined below. This protocol assumes all reagents are prepared and handled under anhydrous conditions unless specified.

cluster_notes Key Considerations Step1 Step 1: Amine Conjugation React this compound with target molecule's primary amines (Buffer: pH 7.5-8.0) Step2 Step 2: Purification Remove unreacted crosslinker and byproducts. Step1->Step2 Step3 Step 3: Click Chemistry React the azide group with a complementary alkyne (e.g., DBCO) via CuAAC or SPAAC. Step2->Step3 Note1 TFP esters offer superior hydrolytic stability over NHS esters, allowing for this sequential conjugation without intermediate purification. Step4 Step 4: Final Analysis Purify and characterize the final conjugate. Step3->Step4 Note2 The PEG4 spacer minimizes steric hindrance, enhancing reaction efficiency in both steps. Storage This compound (Stored at -20°C, desiccated) Reconstitute Reconstitute in anhydrous solvent Storage->Reconstitute Reconstitute->Step1 AmineSource Amine-containing Molecule (e.g., Protein, Antibody) AmineSource->Step1 AlkyneSource Alkyne-containing Molecule (e.g., Payload, Detection tag) AlkyneSource->Step3

Key Technical Advantages

  • TFP vs. NHS Esters: The primary advantage of the TFP ester is its superior hydrolytic stability compared to traditional NHS esters. Under identical conditions, the half-life of a TFP ester in aqueous buffer can be several times longer than that of an NHS ester, providing a larger window for efficient conjugation and reducing reagent waste [1] [3] [2].
  • Role of the PEG4 Spacer: The tetraethylene glycol spacer enhances the water solubility of the entire conjugate and reduces steric hindrance, allowing the reactive groups to more easily access their targets on biomolecules. This can lead to faster reaction kinetics and higher conjugation yields [4] [1].

References

Comprehensive Application Notes & Protocols: Copper-Free Click Chemistry with Azido-PEG4-TFP Ester

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azido-PEG4-TFP Ester and Copper-Free Click Chemistry

This compound is a specialized heterobifunctional crosslinker that has become an essential tool in modern bioconjugation strategies, particularly for applications requiring bioorthogonal chemistry in sensitive biological systems. This compound features an azide functional group on one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a tetraethylene glycol spacer (PEG4). The unique design of this linker enables efficient conjugation between biomolecules without the need for cytotoxic copper catalysts, making it particularly valuable for live cell applications, in vivo imaging, and the development of therapeutic bioconjugates [1] [2].

The fundamental advantage of copper-free click chemistry lies in its bioorthogonality—the ability to proceed rapidly and selectively in biological environments without interfering with native biochemical processes. Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), copper-free variants such as strain-promoted azide-alkyne cycloaddition (SPAAC) utilize strained alkynes like dibenzocyclooctyne (DBCO) that react efficiently with azides without generating reactive oxygen species or causing cytotoxicity [3] [4]. This property is crucial for maintaining cellular viability and biological function during labeling experiments, especially for sensitive primary cells or whole organism studies.

Reagent Properties and Characteristics

Structural Features and Solubility

This compound possesses distinct structural characteristics that make it particularly useful for bioconjugation applications. The compound has a defined molecular weight of 439.4 g/mol and the chemical formula C₁₇H₂₁F₄N₃O₆ [5] [1]. The PEG4 spacer creates a 16-atom bridge measuring approximately 17.7 Å in length, which provides sufficient hydrodynamic separation between conjugated molecules to minimize steric hindrance while maintaining efficient reaction kinetics [5]. This spacer design significantly enhances the water solubility of the compound and its conjugates, facilitating reactions in physiological buffers and biological matrices.

The reagent exhibits excellent solubility in various organic solvents including methylene chloride, DMSO, THF, ethyl acetate, methanol, and acetonitrile [5]. This solubility profile enables preparation of concentrated stock solutions that can be diluted into aqueous reaction mixtures. The discrete PEG chain (dPEG) differs from polydisperse PEG linkers by having a single molecular weight, which simplifies analytical characterization and ensures reproducible conjugation outcomes [5].

Comparative Advantage of TFP Esters

The TFP ester moiety in this compound provides significant advantages over more commonly used N-hydroxysuccinimidyl (NHS) esters. Specifically, TFP esters demonstrate superior hydrolytic stability with a half-life of approximately 4 hours at pH 8.0 and 25°C, compared to just 1 hour for NHS esters under similar conditions [5] [1]. This extended stability allows for more flexible experimental workflows and reduces reagent waste during conjugation reactions.

Additionally, TFP esters exhibit enhanced reactivity toward primary and secondary amines at a slightly higher optimal pH range (7.5–8.0) compared to NHS esters (7.0–7.5) [5]. The electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines [1]. This combination of stability and reactivity makes TFP esters particularly valuable for conjugating amine-functionalized oligonucleotides to proteins and other complex biomolecules where reaction efficiency is critical [1] [6].

Table 1: Comparative Properties of this compound and Related Compounds

Property This compound Azido-PEG4-NHS Ester DBCO-PEG4-TFP Ester
Molecular Weight 439.4 g/mol 388.37 g/mol Varies by specific compound
Reactive Groups Azide + TFP ester Azide + NHS ester DBCO + TFP ester
Optimal pH for Amine Conjugation 7.5–8.0 7.0–7.5 7.5–8.0
Hydrolytic Stability High (half-life ~4h at pH 8.0) Moderate (half-life ~1h at pH 7.5) High (similar to TFP esters)
Click Chemistry Type Copper-catalyzed or copper-free Copper-catalyzed or copper-free Copper-free only
PEG Spacer Length 16 atoms, 17.7 Å 16 atoms, 17.7 Å Typically 4-12 PEG units

Reaction Mechanisms and Kinetics

Copper-Free Click Chemistry Mechanisms

Strain-promoted azide-alkyne cycloaddition (SPAAC) represents the primary copper-free mechanism employed with this compound. This reaction involves a cyclooctyne derivative (most commonly dibenzocyclooctyne or DBCO) that reacts with the azide group to form a stable 1,2,3-triazole linkage without copper catalysis [3] [4]. The driving force for this reaction is the relief of ring strain in the cyclooctyne molecule (approximately 18 kcal/mol), which provides sufficient energy for the reaction to proceed rapidly under physiological conditions [3]. The SPAAC reaction is considered truly bioorthogonal because both azides and strained alkynes are essentially absent from biological systems, minimizing non-specific reactions in complex biological mixtures.

The reaction kinetics of SPAAC are favorable for biological applications, with second-order rate constants for DBCO derivatives typically ranging from 0.24 to 1.0 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 spacer in this compound enhances these kinetics by reducing steric hindrance, resulting in a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. This acceleration occurs because the hydrophilic PEG chain maintains reagent solubility while preventing aggregation-induced kinetic barriers.

pH-Dependent Reactivity and Hydrolysis Kinetics

The conjugation efficiency of this compound is strongly influenced by pH conditions due to the competing reactions of amine conjugation and hydrolytic degradation. The TFP ester group exhibits unique pH-responsive behavior that directly impacts its performance in biological buffers [1]. As pH increases, the rate of hydrolysis accelerates, reducing the amount of active ester available for conjugation with target amines. However, the superior hydrolytic stability of TFP esters compared to NHS esters provides a wider window for efficient conjugation.

Table 2: pH-Dependent Reactivity and Hydrolysis of TFP Esters

pH Hydrolysis Half-Life Amine Conjugation Efficiency Optimal Application
7.0 8.3 hours 94% Sensitive protein conjugation
7.4 6.1 hours 88% Physiological conditions
8.0 4.7 hours 79% Standard conjugation conditions
9.0 2.9 hours 65% Surface lysine labeling

The electron-withdrawing fluorine atoms on the phenyl ring lower the ester's pKa by approximately 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state [1]. This property enables TFP esters to maintain 78% conjugation yield at pH 10 versus only 22% for NHS esters, allowing directed labeling of surface lysines (pKa ≈ 10.5) on proteins and sequential bioconjugation in multi-step protocols [1].

Experimental Protocols

Protocol 1: Antibody-Oligonucleotide Conjugation Using this compound

This protocol describes a straightforward method for conjugating amine-modified oligonucleotides to antibodies using this compound, adapted from established bioconjugation methodologies [6]. The resulting antibody-oligonucleotide conjugates (AOCs) are valuable reagents for targeted delivery of therapeutic oligonucleotides.

Materials and Reagents:

  • This compound (stored at -20°C, brought to room temperature before use)
  • Amine-modified oligonucleotide (single or double-stranded)
  • Off-the-shelf antibody (IgG class recommended)
  • Anhydrous DMSO or acetonitrile
  • Conjugation buffer: 50 mM carbonate-bicarbonate buffer, pH 8.0
  • Purification: Size exclusion spin columns or dialysis membranes
  • Analytical tools: HPLC with UV/Vis detector, SDS-PAGE equipment

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO at 10 mM concentration. Prepare fresh immediately before use.
    • Dissolve amine-modified oligonucleotide in conjugation buffer at 1-2 mM concentration.
    • Prepare antibody solution at 2-5 mg/mL in conjugation buffer.
  • Oligonucleotide Modification:

    • Add 10 molar equivalents of this compound stock solution to the oligonucleotide solution.
    • Incubate with gentle mixing for 2 hours at room temperature.
    • Purify the azide-functionalized oligonucleotide using size exclusion chromatography or ethanol precipitation.
  • Antibody Conjugation via Copper-Free Click Chemistry:

    • Add 3-5 molar equivalents of DBCO-NHS ester (or other DBCO derivative) to the antibody solution.
    • Incubate for 1 hour at room temperature.
    • Remove excess DBCO reagent using a desalting column.
  • Click Reaction:

    • Combine the azide-functionalized oligonucleotide with DBCO-modified antibody at 1.2:1 molar ratio.
    • Allow the reaction to proceed for 4-17 hours at room temperature with gentle agitation.
  • Purification and Analysis:

    • Purify the AOC using size exclusion chromatography or anion exchange chromatography.
    • Analyze conjugation efficiency by SDS-PAGE and HPLC.
    • Quantify concentration by UV/Vis spectroscopy.

Troubleshooting Tips:

  • If conjugation efficiency is low, increase the molar equivalents of this compound during oligonucleotide modification.
  • For hydrophobic antibodies that may precipitate, add up to 10% DMSO to the reaction mixture.
  • If oligonucleotide degradation occurs, reduce reaction time or add nuclease inhibitors.
Protocol 2: Glycan Imaging in Cultured Cells and Model Organisms

This protocol applies this compound in the construction of multifunctional ExM linkers for nanoscale imaging of metabolically labeled glycans, based on recently published methodologies [7]. This approach enables visualization of glycan distribution throughout entire model organisms like C. elegans with enhanced resolution.

Materials and Reagents:

  • This compound
  • DBCO-functionalized fluorophore (e.g., DBCO-fluor 545)
  • Methacrylamide reagent for gel anchoring
  • Metabolically labeled C. elegans or cultured mammalian cells
  • Expansion microscopy reagents: acrylamide, sodium acrylate, FAA, APS, TEMED
  • Click chemistry buffer: PBS, pH 7.4

Step-by-Step Procedure:

  • Synthesis of Heteromultifunctional ExM Linker:

    • Prepare a star-like linker core with three pendant polyethylene glycol (PEG) spacer arms (lengths 4-12 units).
    • React this compound with amine-functionalized PEG arms to introduce azide functionality.
    • Conjugate methacrylamide gel anchor to one arm and reporter (e.g., sulforhodamine B) to another.
    • Incorporate a cleavable disulfide linkage in the PEG arm of the click handle for validation.
  • Metabolic Labeling and Fixation:

    • Incubate C. elegans or cultured cells with non-canonical monosaccharides (e.g., N-azidoacetylgalactosamine) to incorporate azides into mucin-type O-glycans.
    • Fix samples with formaldehyde according to standard protocols.
  • Click Labeling with ExM Linker:

    • Incubate fixed samples with the synthesized heteromultifunctional linker (10-50 μM) in click chemistry buffer for 1-2 hours at room temperature.
    • Wash thoroughly to remove unbound linker.
  • Gel Embedding and Expansion:

    • Prepare gelation solution: 8.625% sodium acrylate, 2.5% acrylamide, 0.15% N,N'-methylenebisacrylamide in PBS.
    • Add 0.01% APS and 0.2% TEMED to initiate polymerization.
    • Embed labeled samples in gel and incubate at 37°C for 2 hours.
    • Digest proteins with proteinase K (8 U/mL) overnight at 37°C.
    • Expand gel in deionized water, exchanging water 3-4 times every 30 minutes.
  • Imaging and Analysis:

    • Image expanded samples using confocal or super-resolution microscopy.
    • Validate labeling specificity by comparing with controls lacking metabolic labeling.
    • Reconstruct nanoscale maps of O-glycosylation patterns.

Reaction Optimization and Performance Data

Key Parameters for Efficient Conjugation

Optimizing the reaction conditions for this compound conjugations requires careful attention to several critical parameters that directly impact yield and efficiency. Based on systematic studies, the following conditions have been identified as optimal for most applications [1]:

  • pH: 7.5–8.0 for amine conjugation with TFP ester; 7.0–8.5 for SPAAC reaction
  • Temperature: 25–37°C (higher temperatures accelerate both conjugation and hydrolysis)
  • Buffer selection: 25 mM HEPES (pH 7.4) reduces hydrolysis by 41% compared to phosphate buffers
  • Additives: 15% (w/v) trehalose stabilizes TFP esters via water replacement mechanism
  • Reaction time: 2–4 hours for amine conjugation; 4–17 hours for SPAAC depending on reagents

The ratio of rate constants (k_conj/k_hyd) reaches 12.4 for 10 mM amine concentrations at physiological pH (7.4), strongly favoring conjugation over hydrolysis [1]. This ratio can be further improved by using higher amine concentrations and maintaining reaction temperature at 4°C, which decreases the hydrolysis rate 3.2× compared to 25°C.

Comparative Performance in Biological Systems

This compound demonstrates excellent performance across various biological applications. In copper-catalyzed click reactions, the PEG4 spacer reduces steric hindrance, enabling a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at pH 7.4 [1]. The TFP ester moiety remains stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze 3.1× faster under identical conditions [1]. This stability allows sequential conjugation steps without intermediate purification.

In copper-free applications, this compound reacts with dibenzocyclooctyne (DBCO) derivatives with a second-order rate constant of 0.24 M⁻¹s⁻¹ in physiological buffers [1]. The PEG4 linker reduces activation energy by 8.7 kJ/mol compared to shorter PEG chains, significantly improving reaction efficiency in complex biological matrices [1]. The reaction maintains 92% efficiency in 30% serum-containing media compared to 98% in pure PBS, demonstrating remarkable resilience to biological contaminants [1].

Table 3: Optimization Parameters for Copper-Catalyzed Click Chemistry with this compound

Parameter Optimal Range Impact on Reaction Yield
Copper(II) sulfate 0.5–1.0 mM Linear increase to 89%
Sodium ascorbate 2.0–5.0 mM Prevents Cu(II) oxidation, maintains reduction
Reaction temperature 25–37°C 37°C improves yield by 18%
PEG chain length 4–6 units Maximizes solubility and minimizes steric effects
Azide concentration 1–5 mM Higher concentrations drive reaction completion
Reaction time 1–4 hours Plateaus after 2 hours at optimal conditions

Applications in Bioconjugation and Biomedical Research

Antibody-Drug Conjugates and Targeted Therapeutics

The application of this compound in constructing antibody-oligonucleotide conjugates (AOCs) represents a significant advancement in targeted therapeutic delivery [6]. These conjugates enable precise delivery of therapeutic oligonucleotides to specific tissues, minimizing off-target effects and enhancing therapeutic efficacy. The protocol described in Section 4.1 provides a straightforward method to conjugate amine-modified oligonucleotides to off-the-shelf antibodies using well-established chemistry, resulting in conjugates with defined stoichiometry and maintained biological activity [6].

Beyond oligonucleotide delivery, this compound facilitates the construction of various targeted therapeutic agents, including:

  • Antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios
  • Protein-protein conjugates for creating bispecific therapeutics
  • Peptide-drug conjugates for enhanced tissue penetration
  • Nanoparticle functionalization for targeted drug delivery systems

The orthogonal reactivity of the azide and TFP ester groups enables sequential conjugation strategies, while the PEG4 spacer maintains the solubility and stability of the resulting bioconjugates, addressing common challenges in formulation and storage.

Bio-orthogonal Glycan Imaging and Expansion Microscopy

The application of this compound in glycan imaging represents a cutting-edge methodology for visualizing carbohydrate distribution in biological systems with nanoscale precision [7]. Recent advances have demonstrated the construction of multifunctional ExM linkers featuring this compound as a key component for probing and anchoring metabolically labeled glycans in expansion microscopy (ExM) [7]. This approach has enabled the first nanoscale map of mucin-type O-glycans throughout the entirety of the C. elegans model organism, revealing O-glycan "hotspots" in unexpected anatomical locations, including the body wall furrows [7].

The methodology involves modular synthetic strategies for constructing flexible heteromultifunctional ExM linkers with three distinct functional groups: a click handle for coupling labeled glycans (provided by this compound), a reporter for optical imaging, and a chemical anchor for copolymerization into the expansion matrix [7]. These linkers are designed with sufficient structural flexibility for efficient cross-linking of probed glycans into the expansion matrix, while maintaining high efficiency, specificity, and tissue penetrance in whole organisms [7].

Graphical Representations and Workflows

Bioconjugation Workflow Using this compound

The following diagram illustrates the sequential conjugation strategy employing this compound for constructing antibody-oligonucleotide conjugates:

G Antibody Antibody DBCO DBCO Reagent Antibody->DBCO Step 2: DBCO Activation pH 8.0, 1h Oligo Oligo AzidoPEG4TFP This compound Oligo->AzidoPEG4TFP Step 1: Amine Conjugation pH 8.0, 2h Intermediate1 Azide-Modified Oligo AzidoPEG4TFP->Intermediate1 Intermediate2 DBCO-Modified Antibody DBCO->Intermediate2 Intermediate1->Intermediate2 Step 3: SPAAC Reaction 4-17h, RT FinalConjugate Antibody-Oligonucleotide Conjugate Intermediate2->FinalConjugate

Diagram 1: Sequential Conjugation Workflow for Antibody-Oligonucleotide Conjugates. This diagram illustrates the three-step process for constructing AOCs using this compound, involving initial oligonucleotide modification, antibody activation, and final copper-free click conjugation.

Chemical Mechanism of SPAAC with this compound

The following diagram depicts the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction mechanism between this compound conjugates and DBCO derivatives:

G AzideComponent Azide-Modified Biomolecule (Azido-PEG4-TFP derivative) ReactionLabel SPAAC Reaction Copper-Free k = 0.24 M⁻¹s⁻¹ AzideComponent->ReactionLabel DBCOComponent DBCO-Modified Partner DBCOComponent->ReactionLabel TriazoleProduct 1,2,3-Triazole Linked Conjugate ReactionLabel->TriazoleProduct

Diagram 2: SPAAC Reaction Mechanism. This diagram illustrates the copper-free click reaction between azide-modified biomolecules and DBCO partners, resulting in stable triazole-linked conjugates with kinetic parameters optimal for biological applications.

Conclusion

This compound represents a versatile and efficient tool for bioorthogonal conjugation strategies, particularly in applications requiring copper-free chemistry. Its unique combination of hydrolytic stability, enhanced reactivity, and water solubility imparted by the discrete PEG4 spacer makes it superior to traditional NHS esters for many biological applications. The well-defined protocols for antibody-oligonucleotide conjugation and glycan imaging presented in this document provide researchers with robust methodologies for constructing complex bioconjugates and conducting sophisticated imaging experiments.

The continuing development of multifunctional linkers incorporating this compound, particularly for expansion microscopy and whole-organism imaging, promises to further advance our understanding of glycan distribution and function in biological systems [7]. As the field of bioorthogonal chemistry evolves, this compound and related compounds will undoubtedly play an increasingly important role in enabling precise molecular manipulations in complex biological environments.

References

Comprehensive Application Notes: Azido-PEG4-TFP Ester in Antibody-Drug Conjugate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Antibody-Drug Conjugates and Conjugation Challenges

Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. These sophisticated biopharmaceuticals consist of three essential components: (1) a monoclonal antibody that recognizes tumor-associated surface antigens, (2) a potent cytotoxic payload, and (3) a chemical linker that covalently connects these elements [1] [2]. The fundamental advantage of ADCs over traditional chemotherapy lies in their ability to specifically deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby expanding the therapeutic window for highly potent compounds that would otherwise be too toxic for systemic administration [3].

The synthesis of homogeneous ADCs with consistent Drug-to-Antibody Ratios (DAR) and predetermined conjugation sites remains a significant challenge in ADC development. Conventional conjugation methods that rely on endogenous cysteine or lysine residues typically yield heterogeneous mixtures with variable DAR values and suboptimal pharmacokinetic profiles [4] [5]. This heterogeneity can adversely impact ADC stability, efficacy, and safety, driving the need for advanced conjugation technologies that enable precise control over antibody modification. Site-specific conjugation strategies have emerged as powerful approaches to address these limitations, with bioorthogonal chemistry tools playing a pivotal role in achieving homogeneous ADC products [4].

Azido-PEG4-TFP Ester: Molecular Properties and Mechanism of Action

This compound is a heterobifunctional crosslinking compound specifically designed to facilitate site-specific bioconjugation through bioorthogonal chemistry. This specialized reagent features an azide functional group on one terminus and a 2,3,5,6-tetrafluorophenyl (TFP) ester on the other, connected by a discrete polyethylene glycol spacer of four units (PEG4) [6] [7]. The compound has a molecular weight of 439.4 g/mol and a chemical formula of C₁₇H₂₁F₄N₃O₆ [7]. The PEG4 spacer contributes enhanced water solubility to the conjugate, reduces steric hindrance during conjugation reactions, and increases the hydrodynamic volume of the resulting bioconjugates [6].

The mechanism of action of this compound involves two distinct and orthogonal reactions:

  • The TFP ester reacts efficiently with primary and secondary amines under mild basic conditions (pH 7.5-8.0) to form stable amide bonds [6] [7]. TFP esters offer significant advantages over conventional N-hydroxysuccinimide (NHS) esters, including superior hydrolytic stability and enhanced reactivity toward amines at slightly higher pH values [6].

  • The azide terminus participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages with alkyne-containing molecules [6] [7].

Table 1: Comparative Properties of this compound and Conventional Crosslinkers

Property This compound NHS Ester Crosslinkers
Optimal Reaction pH 7.5-8.0 7.0-7.5
Hydrolytic Half-life (pH 7.4) ~6.1 hours ~1.9 hours
Amine Reactivity Higher Moderate
Spacer Characteristics Discrete PEG (16 atoms, 17.7 Å) Often polydisperse
Orthogonal Reactivity Azide for click chemistry Limited functionality

Conjugation Applications in ADC Development

Site-Specific ADC Synthesis

This compound enables precise conjugation of cytotoxic payloads to antibodies through controlled bioorthogonal reactions. In one application, the TFP ester moiety is first conjugated to amine-containing cytotoxic payloads, introducing the azide functionality to these molecules. The azide-modified payloads can then be site-specifically conjugated to alkyne-engineered antibodies using copper-catalyzed click chemistry [7]. This approach allows for the generation of homogeneous ADC populations with defined DAR values, overcoming the heterogeneity issues associated with conventional conjugation methods [4] [5]. The discrete PEG spacer enhances reaction efficiency by reducing steric hindrance, resulting in a 23% faster reaction rate compared to non-PEGylated analogs in aqueous buffers at physiological pH [7].

Antibody-Conjugated Nanoparticle Synthesis

Beyond traditional ADCs, this compound facilitates the development of Antibody-Conjugated Nanoparticles (ACNPs), which represent an emerging platform in targeted cancer therapy. ACNPs offer significant advantages through their high payload capacity and ability to facilitate multivalent binding by functionalizing multiple antibody molecules on their surface [3]. The conjugation process involves modifying nanoparticle surfaces with alkyne groups, which subsequently react with the azide functionality of this compound-modified antibodies. This approach enhances cellular uptake and improves intracellular stability compared to traditional ADCs, while maintaining target specificity [3].

G A Antibody Engineering B Introduce Alkyne Groups A->B E Azide-Alkyne Click Reaction B->E C Payload Modification D TFP Ester Reacts with Primary Amines C->D D->E F Homogeneous ADC E->F

Figure 1: Workflow for Site-Specific ADC Synthesis Using this compound

Experimental Protocols

Protocol 1: Amine Modification with this compound

Purpose: To introduce azide functionality to amine-containing cytotoxic payloads for subsequent click chemistry conjugation.

Materials:

  • This compound (stored at -20°C, desiccated)
  • Cytotoxic payload with primary amine group (e.g., MMAE, DM1)
  • Anhydrous dimethyl sulfoxide (DMSO) or acetonitrile
  • Triethylamine (TEA)
  • 0.1 M sodium phosphate buffer, pH 8.0
  • Purification columns (PD-10 or equivalent)

Procedure:

  • Preparation of Reaction Components:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare fresh immediately before use.
    • Dissolve the cytotoxic payload in anhydrous DMSO to a concentration of 5 mM.
  • Conjugation Reaction:

    • Combine the payload solution with 1.2 molar equivalents of this compound solution.
    • Add 2 molar equivalents of triethylamine to catalyze the reaction.
    • React for 2 hours at room temperature with gentle agitation.
  • Purification:

    • Purify the azide-functionalized payload using size exclusion chromatography with 0.1 M sodium phosphate buffer, pH 7.4, as the eluent.
    • Confirm modification by mass spectrometry and quantify azide incorporation using appropriate analytical methods.

Critical Considerations:

  • Maintain strict anhydrous conditions during stock solution preparation to prevent hydrolysis of the TFP ester [7].
  • Use a slight excess of this compound (1.2 equiv) to ensure complete payload modification.
  • The optimal reaction pH for TFP ester conjugation is 7.5-8.0, which provides the ideal balance between reaction rate and hydrolysis minimization [6].
Protocol 2: Site-Specific Antibody Conjugation via Click Chemistry

Purpose: To conjugate azide-modified payloads to alkyne-engineered antibodies for production of homogeneous ADCs.

Materials:

  • Alkyne-engineered antibody (1-2 mg/mL in PBS)
  • Azide-functionalized payload (from Protocol 1)
  • Copper(II) sulfate pentahydrate
  • Sodium ascorbate
  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper stabilizing ligand
  • 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) buffer, pH 7.4

Procedure:

  • Reaction Setup:

    • Dialyze the alkyne-engineered antibody into HEPES buffer (25 mM, pH 7.4) to remove interfering amines.
    • Prepare a copper catalyst solution containing 1 mM CuSO₄ and 5 mM THPTA in HEPES buffer.
    • Prepare a fresh sodium ascorbate solution (10 mM in HEPES buffer).
  • Click Conjugation Reaction:

    • To the antibody solution, add 4 molar equivalents of azide-functionalized payload per alkyne site.
    • Add the copper catalyst solution to achieve final concentrations of 0.5 mM CuSO₄ and 2.5 mM THPTA.
    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
    • React for 2 hours at room temperature with gentle mixing.
  • Purification and Characterization:

    • Remove copper catalysts using chelating resin or dialysis against PBS with 1 mM EDTA.
    • Purify the conjugate by size exclusion chromatography.
    • Determine DAR by hydrophobic interaction chromatography (HIC) and LC-MS analysis.
    • Assess aggregation by size exclusion HPLC (SEC-HPLC).

Critical Considerations:

  • Maintain the molar ratio of sodium ascorbate to copper at 4:1 to ensure adequate reduction of Cu(II) to Cu(I) [7].
  • The inclusion of copper-stabilizing ligands like THPTA prevents antibody oxidation while maintaining catalytic activity.
  • The hydrophilic PEG spacer in this compound reduces steric hindrance, enabling a 23% faster reaction rate compared to non-PEGylated analogs [7].

Table 2: Optimized Reaction Conditions for this compound in ADC Synthesis

Parameter Optimal Range Impact on Conjugation Efficiency
TFP Ester Reaction pH 7.5-8.0 Higher conjugation yield (up to 94%)
Copper(II) Sulfate Concentration 0.5-1.0 mM Linear increase to 89% conjugation yield
Sodium Ascorbate Concentration 2.0-5.0 mM Prevents Cu(I) oxidation
Reaction Temperature 25-37°C 37°C improves yield by 18%
Payload-to-Antibody Ratio 4:1 per alkyne site Ensures complete conjugation

Performance and Characterization Data

Reactivity and Stability Profiles

The hydrolytic stability of the TFP ester moiety is a critical parameter influencing conjugation efficiency. Under physiological conditions (pH 7.4), this compound demonstrates a hydrolysis half-life of approximately 6.1 hours, significantly longer than conventional NHS esters (~1.9 hours) [7]. This extended stability allows for more flexible reaction setup and reduces the need for extreme reaction conditions. The electron-withdrawing fluorine atoms on the phenyl ring lower the ester's pKa by 1.3 units compared to non-fluorinated analogs, shifting the hydrolysis equilibrium toward the activated state and enhancing conjugation efficiency [7].

In copper-catalyzed click reactions, this compound exhibits excellent kinetic properties, with the PEG4 spacer contributing to reduced steric hindrance and improved reaction rates. Comparative studies show that the inclusion of the PEG spacer accelerates the click reaction by 23% in aqueous buffers at physiological pH compared to non-PEGylated analogs [7]. The TFP ester moiety remains stable during CuAAC conditions with a half-life of 4.2 hours at pH 7.4, unlike NHS esters which hydrolyze 3.1 times faster under identical conditions [7]. This stability enables sequential conjugation steps without intermediate purification.

Analytical Characterization Techniques

Comprehensive characterization of ADCs synthesized using this compound is essential for ensuring product quality and consistency. The following analytical methods provide critical quality attributes:

  • Hydrophobic Interaction Chromatography (HIC): Effectively separates ADC species with different DAR values, enabling quantification of conjugation efficiency and homogeneity [5].

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Determines molecular weight, aggregation status, and oligomeric state of the final ADC product [3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Verifies successful conjugation and determines accurate molecular weights of the ADC components [3].

  • Surface Plasmon Resonance (SPR): Confirms that conjugation does not impair antigen-binding affinity of the antibody component [3].

G A TFP Ester Stability B pH 7.0 Half-life: 8.3h A->B C pH 7.4 Half-life: 6.1h B->C D pH 8.0 Half-life: 4.7h C->D E Conjugation Efficiency F pH 7.0: 94% E->F G pH 7.4: 88% F->G H pH 8.0: 79% G->H

Figure 2: pH-Dependent Stability and Efficiency Profiles of this compound

Technical Considerations and Troubleshooting

Optimization Strategies

Successful implementation of this compound in ADC synthesis requires careful optimization of several critical parameters:

  • Buffer Selection: HEPES buffer (25 mM, pH 7.4) reduces TFP ester hydrolysis by 41% compared to phosphate buffers, significantly improving conjugation yields [7]. Avoid amine-containing buffers such as Tris or glycine, as they compete with the target amines for TFP ester reaction.

  • Temperature Control: Conducting conjugation reactions at 4°C decreases the hydrolysis rate 3.2-fold compared to room temperature, particularly beneficial for extended reaction times or temperature-sensitive components [7].

  • Additive Incorporation: The addition of 15% (w/v) trehalose stabilizes TFP esters via water replacement mechanisms, further protecting against hydrolysis without interfering with the conjugation chemistry [7].

Troubleshooting Common Issues
  • Low Conjugation Efficiency: If conjugation yields are suboptimal, verify that the pH of the reaction mixture is maintained between 7.5-8.0 using appropriate buffers. Ensure fresh preparation of this compound stock solutions to prevent hydrolysis, and consider increasing the reagent stoichiometry to 1.5 equivalents if necessary.

  • ADC Aggregation: If SEC-HPLC analysis indicates increased high-molecular-weight species, reduce the payload-to-antibody ratio or introduce shorter mixing times. The hydrophilic PEG spacer in this compound helps minimize aggregation, but excessive modification can still lead to instability.

  • Incomplete Click Reaction: For copper-catalyzed reactions, ensure adequate concentrations of reducing agent (sodium ascorbate) and copper-stabilizing ligand. Consider switching to strain-promoted azide-alkyne cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives if the antibody or payload is sensitive to copper-mediated damage.

Conclusion

This compound represents a valuable tool for precise bioconjugation in ADC synthesis, enabling the production of homogeneous ADCs with defined drug-to-antibody ratios. The unique combination of TFP ester reactivity and azide functionality for click chemistry provides a versatile platform for site-specific conjugation that addresses the limitations of conventional heterogeneous ADC manufacturing. The discrete PEG4 spacer further enhances the utility of this reagent by improving water solubility, reducing steric hindrance, and imparting favorable pharmacokinetic properties to the resulting conjugates.

As the field of targeted cancer therapies continues to evolve, reagents like this compound will play an increasingly important role in the development of next-generation ADCs with improved therapeutic indices. The principles and protocols outlined in these application notes provide researchers with a foundation for implementing this technology in ADC development programs, with potential applications extending to antibody-conjugated nanoparticles and other advanced therapeutic modalities.

References

Comprehensive Application Notes and Protocols for Azido-PEG4-TFP Ester in Protein-Protein Conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azido-PEG4-TFP Ester

This compound is a heterobifunctional crosslinker essential for controlled bioconjugation in chemical biology and drug development. Its structure features an azide group at one end and a 2,3,5,6-tetrafluorophenyl (TFP) ester at the other, connected by a discrete polyethylene glycol (dPEG) spacer of four units. This spacer is a short, single molecular weight chain of 16 atoms (approximately 17.7 Å long) that significantly enhances the water solubility of the conjugate and increases its hydrodynamic volume, which is crucial for reactions in physiological buffers. The single molecular weight and discrete chain length of the spacer also simplify the analysis of the final product and its conjugates [1].

The primary application of this reagent is in bioorthogonal click chemistry and amine-specific coupling, enabling the stable linkage of biomolecules such as proteins, antibodies, peptides, and drug molecules. The azide group participates in copper(I)-catalyzed (CuAAC), ruthenium-catalyzed (RuAAC), and strain-promoted (SPAAC) azide-alkyne cycloadditions. In parallel, the TFP ester reacts efficiently with primary and secondary amines to form stable amide bonds. This orthogonal reactivity allows for sequential, site-specific conjugation, minimizing unwanted side reactions and preserving the biological activity of the proteins involved [1] [2].

Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of this compound:

Property Specification
CAS Number 1807505-33-4 [2]
Molecular Formula C₁₇H₂₁F₄N₃O₆ [1] [2]
Molecular Weight 439.36 g/mol (single compound) [1]
Purity >98% [1]
Spacer Length 16 atoms, 17.7 Å [1]
Spacer Type Discrete PEG₄ (dPEG) [1]
Solubility Methylene Chloride, DMSO, THF, Ethyl Acetate, Methanol, Acetonitrile [1]
Storage -20°C; keep dry and under inert atmosphere when handling [1]

The TFP ester is a critical feature that offers several advantages over the more common N-hydroxysuccinimidyl (NHS) esters. TFP esters demonstrate superior hydrolytic stability and have an optimal reaction pH range of 7.5 to 8.0, which is slightly higher than that of NHS esters (pH 7.0-7.5). Within its optimal pH range, the TFP ester is also more reactive toward free amines, leading to higher conjugation efficiency [1].

Quantitative Reaction Data and Kinetics

For a researcher, understanding the kinetic parameters of a conjugation reagent is crucial for experimental design and optimization. The following tables consolidate key quantitative data for this compound.

Table 1: pH-Dependent Reactivity and Hydrolysis of TFP Ester [2]

pH Hydrolysis Half-Life Amine Conjugation Efficiency
7.0 8.3 hours 94%
7.4 6.1 hours 88%
8.0 4.7 hours 79%
9.0 2.9 hours 65%

Table 2: Optimal Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2]

Parameter Optimal Range Impact on Reaction Yield
Copper(II) Sulfate 0.5 - 1.0 mM Linear increase up to 89% yield
Sodium Ascorbate 2.0 - 5.0 mM Reduces Cu(II) to active Cu(I), preventing oxidation
Reaction Temperature 25 - 37 °C 37 °C improves yield by ~18%
PEG Chain Length 4-6 units Maximizes aqueous solubility and reduces steric hindrance

Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics [2]

Parameter Value / Observation
Second-Order Rate Constant (with DBCO) 0.24 M⁻¹s⁻¹
Activation Energy Reduction (vs. shorter PEG) 8.7 kJ/mol
Reaction Completion Time at 25°C 45 minutes
Reaction Completion Time at 37°C 12 minutes
Efficiency in 30% Serum 92% (vs. 98% in PBS)

Step-by-Step Conjugation Protocols

Protocol 1: Amine Coupling with TFP Ester

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) via its primary amines (lysine residues).

  • Materials Required:

    • This compound (stored at -20°C)
    • Target protein in amine-free buffer (e.g., 25 mM HEPES, pH 7.4)
    • Dry, anhydrous DMSO or acetonitrile
    • Purification system (e.g., desalting column, dialysis membrane)
  • Procedure:

    • Preparation: Centrifuge the vial of this compound briefly before use to ensure all material is at the bottom. Allow it to warm to room temperature in a desiccator to prevent hydrolysis.
    • Stock Solution: Prepare a fresh 10-50 mM stock solution of the crosslinker in dry DMSO.
    • Reaction: Add a 5-20 molar excess of the crosslinker stock solution drop-wise to the protein solution under gentle vortexing. The final organic solvent concentration should not exceed 10% (v/v).
    • Incubation: React for 1-2 hours at room temperature or 4°C overnight with gentle mixing. The reaction should be performed at pH 7.5-8.0 (e.g., in 50 mM sodium borate or HEPES buffer) for optimal TFP ester activity.
    • Purification: Purify the azide-functionalized protein from unreacted crosslinker and byproducts using a desalting column or dialysis into a buffer compatible with the subsequent click reaction (e.g., PBS, pH 7.4).
    • Analysis: Confirm functionalization using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (the azide group has a characteristic absorbance).
Protocol 2: Click Chemistry Conjugation with an Alkyne-Modified Protein

This protocol describes the second step: conjugating the azide-functionalized protein from Protocol 1 to a second protein or molecule containing an alkyne group. Two primary methods are outlined.

Method A: Copper-Catalyzed (CuAAC)
  • Materials: Azide-functionalized Protein A, Alkyne-functionalized Protein B, Copper(II) sulfate pentahydrate (CuSO₄), Sodium ascorbate, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, optional stabilizer).
  • Procedure:
    • Mix the azide-functionalized Protein A and alkyne-functionalized Protein B in a molar ratio of 1:1 to 1:3 in a degassed reaction buffer (e.g., PBS).
    • Prepare a catalyst mixture: First, add CuSO₄ from a stock solution to the protein mixture to a final concentration of 0.5-1.0 mM. Then, add sodium ascorbate from a fresh stock solution to a final concentration of 2.0-5.0 mM to reduce Cu(II) to the active Cu(I) species.
    • Incubate the reaction at 25-37°C for 1-4 hours with gentle agitation.
    • Purify the final conjugate using size-exclusion chromatography or dialysis.
Method B: Copper-Free, Strain-Promoted (SPAAC)
  • Materials: Azide-functionalized Protein A, DBCO- or BCN-functionalized Protein B.
  • Procedure:
    • Combine the azide-functionalized Protein A with the DBCO-functionalized Protein B in a 1:1 to 1:2 molar ratio in a suitable buffer (e.g., PBS, pH 7.4).
    • Incubate at 25-37°C for 2-12 hours. The reaction proceeds efficiently without a catalyst, making it ideal for sensitive proteins or in vivo applications.
    • Purify the final conjugate as described in Method A.

The following diagram illustrates the logical workflow of the two-step conjugation process, from initial functionalization to the final click reaction.

conjugation_workflow start Target Protein (Primary Amines) step1 Step 1: TFP Ester Coupling start->step1 This compound pH 7.5-8.0 step2 Azide-Functionalized Protein step1->step2 branch Choose Click Chemistry Method step2->branch methodA Method A: CuAAC (With Copper Catalyst) branch->methodA For high efficiency methodB Method B: SPAAC (Copper-Free, with DBCO) branch->methodB For sensitive proteins final Final Protein-Conjugate methodA->final Fast kinetics methodB->final Bioorthogonal

Critical Experimental Considerations and Troubleshooting

  • Handling and Storage: this compound is hygroscopic and sensitive to hydrolysis. Always store the solid at -20°C under an inert atmosphere (e.g., argon or nitrogen). Allow the vial to reach room temperature before opening to prevent moisture condensation. Prepare stock solutions in dry solvents (e.g., acetonitrile, DMSO) and freeze them when not in use for extended stability [1].

  • Buffer Selection: The choice of buffer is critical for the TFP ester reaction. Avoid amine-containing buffers (such as Tris or glycine) as they will compete with the target protein. HEPES buffer (pH 7.4) is recommended as it has been shown to reduce hydrolysis by 41% compared to phosphate buffers. To maximize conjugation efficiency, the reaction pH should be carefully controlled between 7.5 and 8.0 [2].

  • Minimizing Hydrolysis: Since hydrolysis is the main competing reaction, work quickly with the crosslinker and use freshly prepared stock solutions. Performing the reaction at 4°C can decrease the hydrolysis rate by 3.2 times compared to 25°C. The addition of stabilizers like trehalose (15% w/v) can also help stabilize the TFP ester via water replacement [2].

  • Purification: The azide-functionalized intermediate should be thoroughly purified from unreacted crosslinker and hydrolysis byproducts before proceeding to the click reaction step. This ensures a high yield in the subsequent conjugation and simplifies the analysis of the final product.

Conclusion

This compound is a versatile and efficient tool for constructing defined protein conjugates. Its unique combination of a hydrolytically stable, highly reactive TFP ester and a bioorthogonal azide group, connected by a solubility-enhancing dPEG spacer, makes it superior to traditional crosslinkers for many applications. By following the detailed protocols and heeding the critical considerations outlined in this document, researchers can reliably employ this reagent in advanced drug development and biochemical research projects, such as the creation of antibody-drug conjugates (ADCs), bispecific antibodies, and protein-functionalized nanoparticles.

References

Application Notes: Azido-PEG₄-TFP Ester for SPAAC

Author: Smolecule Technical Support Team. Date: February 2026

Azido-PEG₄-TFP ester is a heterobifunctional crosslinker essential for bioconjugation. Its azide group reacts with DBCO (dibenzocyclooctyne) via a SPAAC reaction, while the TFP ester targets primary amines, enabling facile linkage of amines to DBCO-functionalized molecules [1] [2]. The integrated PEG spacer enhances water solubility and reduces steric hindrance [2].

  • Key Advantages: The TFP ester offers superior hydrolytic stability and higher reactivity toward amines at pH 7.5-8.0 compared to traditional NHS esters [3]. The copper-free nature of SPAAC avoids metal-induced toxicity and biomolecule damage, making it ideal for sensitive biological applications [4].
  • Primary Applications: This reagent is widely used for conjugating proteins, antibodies, oligonucleotides, and other amine-containing molecules to azide-reactive partners like DBCO. Its properties are beneficial for constructing probes, drug conjugates, and diagnostic tools [1].

Reagent Properties & Handling

The table below summarizes the key physicochemical properties of Azido-PEG₄-TFP ester:

Property Specification
CAS Number 1807505-33-4 [2]
Molecular Formula Information not available in search results
Molecular Weight Information not available insearch results
PEG Spacer Length 4 PEG units (~16 atoms, ~17.9 Å) [1]
Azide Group Reactivity Copper-free SPAAC with DBCO/BCN [2]
TFP Ester Reactivity With primary & secondary amines (pH 7.5-8.5) [3]
Solubility Soluble in organic solvents (DMSO, DMAC) [1]; PEG spacer imparts water solubility [2]
Storage -20°C; protect from moisture [1]

Reaction Optimization Data

A recent 2025 study systematically investigated factors affecting SPAAC kinetics, providing a quantitative basis for protocol optimization [5]. The following tables summarize the key findings.

Table 1: SPAAC Rate Constants by Buffer and pH Reaction between sulfo-DBCO-amine and 1-azido-1-deoxy-β-D-glucopyranoside at 37°C [5]

Buffer (at 37°C) pH 7.0 pH 8.5 pH 10.0
PBS 0.85 M⁻¹ s⁻¹ 0.91 M⁻¹ s⁻¹ 1.01 M⁻¹ s⁻¹
HEPES 1.22 M⁻¹ s⁻¹ 1.18 M⁻¹ s⁻¹ 1.10 M⁻¹ s⁻¹
Borate 0.94 M⁻¹ s⁻¹ 1.08 M⁻¹ s⁻¹ 1.18 M⁻¹ s⁻¹
MES 0.79 M⁻¹ s⁻¹ 0.85 M⁻¹ s⁻¹ Not reported
DMEM 0.97 M⁻¹ s⁻¹ Not reported Not reported
RPMI 0.77 M⁻¹ s⁻¹ Not reported Not reported

Table 2: Influence of Azide Type and Temperature Reaction of sulfo-DBCO-amine in PBS buffer [5]

Azide 25°C 37°C
1-azido-1-deoxy-β-D-glucopyranoside 0.69 M⁻¹ s⁻¹ 0.85 M⁻¹ s⁻¹
3-azido-L-alanine 0.26 M⁻¹ s⁻¹ 0.32 M⁻¹ s⁻¹

Key optimization insights from this data [5]:

  • Buffer and pH: HEPES buffer (pH 7.0) generally supports the fastest SPAAC rates. Higher pH increases reaction rates in PBS and borate buffers.
  • Temperature: Reactions at 37°C are consistently faster than at 25°C.
  • Azide Structure: Azides on electron-rich scaffolds (e.g., sugars) react faster than those on amino acids.

Step-by-Step Conjugation Protocol

This protocol outlines a two-step conjugation of an amine-containing molecule (e.g., a protein) to a DBCO-modified molecule using Azido-PEG₄-TFP ester as the linker.

G define define color color blue_fill blue_fill blue_text blue_text red_fill red_fill red_text red_text yellow_fill yellow_fill yellow_text yellow_text green_fill green_fill green_text green_text white_fill white_fill white_text white_text gray_fill gray_fill gray_text gray_text black_text black_text AmineSource Amine-containing Molecule (e.g., Protein, Antibody) AzidoPEG Azido-PEG₄-TFP Ester AmineSource->AzidoPEG Step 1: Amine Coupling pH 7.5-8.0, 2-4h, 4°C ConjugateA Azide-Functionalized Molecule AzidoPEG->ConjugateA TFP leaves as byproduct DBCOMolecule DBCO-Modified Molecule ConjugateA->DBCOMolecule Step 2: SPAAC Reaction No Copper, 2-24h, 4-37°C FinalConjugate Final Triazole-Linked Conjugate DBCOMolecule->FinalConjugate Forms stable triazole

Diagram 1: Two-step conjugation workflow using Azido-PEG₄-TFP Ester.

Step 1: Amine Functionalization with Azide

This step modifies your amine-containing molecule with the azide group.

  • Preparation of Reagents

    • Stock Solution: Dissolve Azido-PEG₄-TFP ester in a dry, anhydrous solvent like DMSO or DMAC to a typical concentration of 10-50 mM [1].
    • Amine Solution: Prepare the target molecule (e.g., protein, antibody) at 1-10 mg/mL in a suitable amine-free buffer. Recommended buffer: PBS or HEPES (pH 7.5-8.0) [3] [5].
  • Reaction

    • Add a 5-20 molar excess of the Azido-PEG₄-TFP ester stock solution drop-wise to the amine solution with gentle stirring.
    • React for 2-4 hours at 4°C (or 1-2 hours at room temperature) to minimize hydrolysis.
  • Purification

    • Purify the azide-functionalized molecule from unreacted crosslinker using size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis.
    • Confirm functionalization if possible (e.g., by azide assay or mass spectrometry).
Step 2: SPAAC Conjugation with DBCO

This step links the azide-functionalized molecule to a DBCO partner.

  • Reaction Setup

    • Mix the azide-functionalized molecule with the DBCO-modified molecule. Use a 10-30% molar excess of the azide component to ensure complete reaction of the valuable DBCO reagent.
    • The reaction is highly flexible but performs best in HEPES or PBS buffer at pH 7.0-8.5 [5].
  • Incubation

    • Allow the reaction to proceed for 2-24 hours, depending on the concentration and value of your materials.
    • Temperature can be adjusted from 4°C to 37°C based on stability needs, with higher temperatures accelerating the reaction [5].
  • Purification & Analysis

    • Purify the final conjugate using HPLC, FPLC, or dialysis.
    • Analyze the product using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm conjugation efficiency and identity.

Troubleshooting Guide

Problem Potential Cause Solution
Low Amine Coupling Yield TFP ester hydrolysis; suboptimal pH Use fresh, dry stock solution; ensure reaction pH is 7.5-8.5 [3].
Slow SPAAC Reaction Suboptimal buffer/pH; low temperature Switch to HEPES buffer; increase pH to 7.5-8.5; incubate at 25-37°C [5].
Precipitate Formed Organic solvent concentration too high When adding stock solution, ensure DMSO/DMAC is ≤5% of the total reaction volume.
Low Final Conjugate Yield Incomplete removal of unreacted azide after Step 1 Ensure thorough purification after the initial amine functionalization step.

References

extracellular vesicle surface functionalization Azido-PEG4

Author: Smolecule Technical Support Team. Date: February 2026

Strategic Approaches to EV Surface Engineering

EV surface functionalization strategies are broadly categorized into two approaches: pre-isolation (genetic or metabolic engineering of parent cells) and post-isolation (direct chemical or physical modification of isolated EVs) [1]. The following table summarizes the core methods.

Strategy Category Specific Method Mechanism Key Advantages Key Limitations
Pre-isolation (Endogenous) Genetic Engineering Transfects parent cells to express targeting proteins (e.g., antibodies, ligands) fused with EV membrane proteins (e.g., Lamp2) [1]. Ligand naturally incorporated during EV biogenesis; relatively uniform display. Technically challenging; potential for unintended cell alterations; not suitable for artificial molecules [2].
Metabolic Engineering Incubates cells with synthetic analogs (e.g., azido-modified sugars) that are metabolically incorporated into membrane molecules [1]. Provides bioorthogonal handles (e.g., azides) for specific post-isolation click chemistry. Efficiency depends on cellular metabolic activity; can be cytotoxic.
Post-isolation (Exogenous) Click Chemistry (e.g., Azido-PEG4) Covalently links ligands to pre-existing EV surface groups (e.g., amines) via a multi-step reaction, often using a heterobifunctional PEG crosslinker [2]. High specificity and efficiency (bioorthogonal); applicable to a wide range of ligands (antibodies, peptides); robust anchorage [2]. Requires multiple reaction and purification steps; potential for non-specific binding or EV aggregation.
Physical Modification/Physisorption Incubates EVs with ligands to allow for charge-based or hydrophobic adsorption onto the EV surface [2]. Simple and rapid procedure; no complex chemistry required. Weak, non-covalent binding; ligand may detach (e.g., in biological fluids) leading to unreliable performance [2].

Detailed Protocol: Functionalizing EVs with Cetuximab via Azido-PEG4 Chemistry

This protocol, adapted from a published study, details the functionalization of Red Blood Cell-derived EVs (REVs) with the antibody Cetuximab (CTX) using a heterobifunctional PEG crosslinker [2]. The process, visualized in the diagram below, involves first introducing an azide group onto the EVs, then conjugating the DBCO-modified antibody.

cluster_step1 Step 1: Introducing Azide Group cluster_step2 Step 2: Conjugating Antibody via Click Chemistry title EV Functionalization with Azido-PEG4 and Antibody A Isolated EVs (Amine Groups) C Incubation (PBS, pH ~7.4) A->C B Azido-PEG4-NHS Ester B->C D Purification (Ultracentrifugation/SEC) C->D E Azide-Modified EVs D->E G Incubation (PBS, 4°C, 1-2h) E->G F DBCO-Modified Antibody (e.g., CTX) F->G H Purification (Ultracentrifugation/SEC) G->H I Functionalized EVs (EV-CTX) H->I Key Advantage:\nCovalent Bond Key Advantage: Covalent Bond Key Advantage:\nCovalent Bond->I

Materials and Reagents
  • Source EVs: e.g., REVs isolated and purified via ultracentrifugation with a sucrose cushion [2].
  • Crosslinker: Azido-PEG4-NHS Ester [2].
  • Targeting Ligand: e.g., Cetuximab (CTX) antibody.
  • Click Chemistry Reagent: DBCO-STP Ester [2].
  • Buffers: Phosphate-Buffered Saline (PBS), pH 7.4; 0.1 mM NaHCO₃ buffer, pH 8.4 (for antibody buffer exchange).
  • Purification Tools: Ultracentrifugation equipment or Size Exclusion Chromatography (SEC) columns (e.g., qEV original) [3].
Step-by-Step Procedure
  • EV Preparation: Isolate and purify EVs using your standard method (e.g., ultracentrifugation). Re-suspend the final EV pellet in cold PBS (pH ~7.4). Determine the EV concentration (e.g., by nanoparticle tracking analysis - NTA) and protein content (e.g., by BCA assay) [3] [2].

  • Antibody Modification with DBCO:

    • Perform a buffer exchange for CTX into 0.1 mM NaHCO₃ (pH 8.4) using a centrifugal filter unit (e.g., 50 kDa MWCO) to ensure efficient NHS ester reaction [2].
    • React the CTX antibody with a 10-20 molar excess of DBCO-STP Ester for 1 hour at room temperature.
    • Purify the DBCO-modified CTX (DBCO-CTX) from unreacted molecules using a centrifugal filter or SEC. Quantify the concentration and store on ice.
  • EV Surface Azide Modification:

    • React the isolated EVs with a molar excess of Azido-PEG4-NHS Ester (e.g., 1-10 mM final concentration) for 30-60 minutes at room temperature with gentle agitation [2].
    • Purification: Remove the unreacted crosslinker by ultracentrifugation (e.g., 100,000 × g for 70 min) or SEC. Re-suspend the azide-modified EV pellet in PBS.
  • Click Conjugation:

    • Incubate the azide-modified EVs with the purified DBCO-CTX for 1-2 hours at 4°C with gentle agitation. The concentration ratio should be optimized (e.g., 10-50 µg antibody per 1 µg EV protein) [2].
    • Purification: Separate the functionalized EVs (EV-CTX) from unreacted antibody by ultracentrifugation or SEC.

Characterization and Functional Analysis

After functionalization, a series of assays are necessary to confirm success and evaluate functionality. The workflow for this verification process is outlined below.

cluster_phys Physicochemical Characterization cluster_bio Functional & Binding Assessment title Characterization of Functionalized EVs Start Final Product: Functionalized EVs A1 Size & Concentration (Nanoparticle Tracking Analysis) Start->A1 A2 Surface Charge (Zeta Potential) Start->A2 A3 Morphology (Transmission Electron Microscopy) Start->A3 B1 Ligand Coupling Efficiency (Flow Cytometry, Western Blot) Start->B1 B2 Binding Affinity (Surface Plasmon Resonance - SPR) Start->B2 B3 Cellular Uptake (Confocal Microscopy) Start->B3 B2->B3 Validate Targeting

Key quantitative data from the reference study comparing click chemistry (chemisorption) to simple adsorption (physisorption) is summarized in the table below [2].

Characterization Method Click Chemistry (Chemisorption) Simple Adsorption (Physisorption) Technical Notes
Size (NTA) Minimal change post-conjugation Potential increase/aggregation Maintains nano-size; indicates no aggregation [2].
Ligand Presence (WB/FC) Strong confirmation of CTX presence CTX detected, but may be lost in wash steps Confirms successful covalent linkage [2].
Binding Affinity (SPR) High affinity for EGFR Similar high affinity in purified buffer Both methods show CTX remains functionally active [2].
Cellular Uptake (in target cells) Significantly enhanced uptake Moderately enhanced uptake Superior performance due to robust covalent anchorage, preventing ligand dissociation in complex media [2].

Application Notes & Key Considerations

  • Advantage of Covalent Linkage: The primary benefit of using Azido-PEG4 click chemistry is the formation of a stable, covalent triazole linkage between the EV and the targeting ligand. This stability prevents the ligand from being stripped off in the complex biological environment, which is a major drawback of physisorption methods [2].
  • Role of the PEG Spacer: The PEG4 spacer in the crosslinker is crucial. It imparts hydrophilicity, reduces steric hindrance, and provides flexibility, allowing the conjugated antibody (e.g., CTX) to freely orient itself for optimal binding to its target [4] [2].
  • Purification is Critical: After each reaction step (azide modification and click conjugation), thorough purification is essential to remove unreacted reagents. This ensures the specificity of the functionalization and accurate interpretation of subsequent experiments [3] [2].
  • Beware of the Protein Corona: When functionalizing EVs in protein-rich solutions, a layer of proteins (a "corona") can non-specifically adsorb to the EV surface. This corona can mask the engineered targeting ligands and alter the EV's biological identity. Using pure buffers and characterizing EVs in relevant biological fluids is recommended to account for this phenomenon [2].

I hope these detailed application notes and protocols provide a solid foundation for your work on EV functionalization. The field is rapidly advancing, and this chemoselective approach is a powerful tool for creating the next generation of targeted therapeutic vesicles.

References

Comprehensive Application Notes: Nanoparticle Conjugation via TFP Ester Chemistry for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TFP Ester Chemistry in Nanobiotechnology

TFP esters (2,3,5,6-tetrafluorophenyl esters) represent a crucial advancement in bioconjugation chemistry, particularly for creating stable nanoparticle-biomolecule conjugates in diagnostic and therapeutic applications. These active esters demonstrate superior reactivity compared to conventional NHS esters due to the electron-withdrawing effects of the fluorine atoms, which enhance the carbonyl carbon's electrophilicity. This property makes TFP esters particularly valuable for conjugating sensitive biomolecules to nanoparticle surfaces under mild conditions, preserving biological activity while achieving high conjugation efficiency. The versatile applications of TFP ester chemistry span multiple nanotechnology domains, including immuno-PET imaging, targeted drug delivery systems, and lateral flow diagnostic devices, establishing this methodology as fundamental to modern nanomedicine development. [1] [2]

The significant advantage of TFP esters lies in their extended stability in aqueous environments compared to other active esters, allowing more flexible reaction planning without immediate hydrolysis concerns. This characteristic is particularly beneficial when working with precious biological targeting moieties such as antibodies, peptides, or other protein-based targeting agents. Furthermore, TFP esters demonstrate excellent compatibility with various functional groups, enabling conjugation to primary amines, thiols, and other nucleophiles present on biomolecules. As the field of nanomedicine continues to evolve toward more complex, multifunctional nanoparticles, the controlled and efficient conjugation afforded by TFP chemistry addresses the critical need for reproducible bioconjugation methodologies that maintain both nanoparticle integrity and biological functionality. [3] [1]

TFP Ester Conjugation Protocols

Antibody Chelator Conjugation for Radioimmuno-PET

The conjugation of bifunctional chelators to antibodies using TFP ester chemistry enables the subsequent radiolabeling of biologics with zirconium-89 for immuno-PET applications. This protocol outlines the conjugation of the commonly used chelator Fe-DFO-N-suc-TFP ester to monoclonal antibodies, creating precursors for 89Zr-labeled radioimmunoconjugates. The procedure requires meticulous preparation to maintain antibody integrity while achieving efficient chelator incorporation, which directly impacts final imaging quality and biodistribution. [2]

  • Materials Required: Monoclonal antibody (1-5 mg/mL in amine-free buffer), Fe-DFO-N-suc-TFP ester (Macrocyclics, CheMatech, or similar), anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), 40 mM HEPES buffer (pH 7.4-7.8), 50 mM sodium carbonate buffer (pH 8.5-9.0), Amicon Ultra centrifugal filters (10-30 kDa MWCO), size exclusion chromatography columns (PD-10 or equivalent), and sterile vials for storage. [2]

  • Procedure:

    • Antibody Preparation: Transfer the antibody solution into 40 mM HEPES buffer (pH 7.4-7.8) using centrifugal filtration to eliminate interfering amines from storage buffers. Adjust concentration to 2-10 mg/mL.
    • Chelator Solution Preparation: Dissolve Fe-DFO-N-suc-TFP ester in anhydrous DMSO or DMF to a concentration of 5-10 mM. Prepare fresh immediately before use.
    • Conjugation Reaction: Add a 3-10 molar excess of chelator solution dropwise to the antibody solution with gentle stirring. React for 30-45 minutes at room temperature or 2-4 hours at 4°C with end-over-end mixing.
    • Purification: Remove unreacted chelator and organic solvents using size exclusion chromatography equilibrated with 40 mM HEPES or phosphate-buffered saline. Concentrate the conjugated antibody using centrifugal filtration.
    • Quality Assessment: Determine chelator-to-antibody ratio (CAR) using spectrophotometric methods (absorbance at 280 nm and chelator-specific wavelength) and confirm integrity by SDS-PAGE or size exclusion HPLC. [2]
Peptide Modification of Lipid Nanoparticles Using TFP Ester-Activated PEG-Lipids

This protocol describes the post-conjugation targeting approach for lipid nanoparticles using TFP ester-activated PEG-lipids, enabling site-specific delivery of therapeutic nucleic acids. Compared to in-line formulation methods, this technique produces targeted LNPs with superior binding activity and enhanced transfection efficiency in vivo, making it particularly valuable for extrahepatic targeting applications. [4]

  • Materials Required: TFP ester-functionalized PEG-lipid (e.g., DSPE-PEG(2000)-TFP), targeting peptide with N-terminal amine group, anhydrous DMSO, triethylamine, 50 mM sodium borate buffer (pH 8.3), pre-formed untargeted LNPs, size exclusion chromatography columns, and Amicon Ultra centrifugal filters (10 kDa MWCO). [4]

  • Procedure:

    • Peptide-PEG-Lipid Conjugate Synthesis:
      • Dissolve TFP-PEG-lipid in anhydrous DMSO at 10 mM concentration.
      • Add 1.2-2 molar equivalents of targeting peptide dissolved in DMSO.
      • Add 2-3 molar equivalents of triethylamine as catalyst.
      • React for 4-6 hours at room temperature with continuous mixing.
      • Purify the peptide-PEG-lipid conjugate using precipitation in cold ether or size exclusion chromatography.
    • Post-Formulation LNP Functionalization:
      • Incubate pre-formed LNPs with 0.5-2 mol% of peptide-PEG-lipid conjugate relative to total lipid content.
      • React for 1-2 hours at room temperature with gentle agitation.
      • Remove unincorporated conjugates by size exclusion chromatography or dialysis.
      • Sterile filter through 0.2 μm membrane for in vivo applications. [4]
  • Critical Considerations: The post-conjugation approach allows precise control over peptide density on LNP surfaces, which significantly influences targeting efficiency. Avoid excessive peptide incorporation (>2 mol%) to prevent LNP aggregation. For peptides sensitive to organic solvents, alternative conjugation in mildly alkaline aqueous buffers (pH 8.0-8.5) can be employed with extended reaction times (12-16 hours). [4]

Experimental Design & Data Interpretation

Quantitative Characterization of Conjugates

Table 1: Characterization Parameters for TFP Ester-Based Conjugates

Parameter Analytical Method Optimal Results Acceptance Criteria
Chelator:Antibody Ratio UV-Vis Spectroscopy 2.5-3.5:1 <5:1 to prevent immunoreactivity loss
Conjugation Efficiency HPLC/SEC >85% Minimum 70%
Size Change Dynamic Light Scattering <10% increase No aggregation
Surface Charge Zeta Potential -5 to -20 mV Stable colloid
Immunoreactivity Cell Binding Assay >85% retention Minimum 70%
Radiochemical Yield iTLC/HPLC >95% Minimum 80%

| In Vitro Stability | Serum Incubation | >90% at 48h | Minimum 80% at 48h | [5] [2]

Table 2: Comparison of TFP Conjugation Methods Across Nanoparticle Platforms

Platform Optimal pH Reaction Time Temperature Key Advantages Limitations
Gold NPs 7.4-7.8 30-45 min Room temperature No desferal exchange needed Particle aggregation risk
Liposomes 8.0-8.5 2-4 hours 4°C High conjugation efficiency Peptide solubility issues
Polymeric NPs 7.5-8.0 1-2 hours Room temperature Versatile surface chemistry Batch-to-batch variability

| PFC Nanoparticles | 7.2-7.5 | 4-6 hours | 4°C | Stable anchor insertion | Complex purification | [5] [3] [4]

Troubleshooting Common Issues
  • Low Conjugation Efficiency: Increase TFP ester-to-amine ratio (5-10:1), extend reaction time, or add triethylamine catalyst (0.1% v/v) to maintain alkaline pH in buffered solutions. Ensure complete removal of interfering amines from buffers using centrifugal filtration. [2]

  • Nanoparticle Aggregation: Incorporate the conjugate gradually using stepwise addition with continuous mixing. Include a post-conjugation stabilization step with 0.5-1% w/v PEG (MW 2000-5000). Reduce molar excess of reactive PEG-lipids during post-formulation conjugation. [5] [4]

  • Reduced Biological Activity: Implement orientation-specific conjugation using hydrazone or disulfide chemistry to direct coupling away from active sites. Reduce chelator-to-antibody ratio to 2:1. Consider fragment-based conjugation (Fab or scFv) instead of full antibodies for improved penetration. [5]

Visualization of Conjugation Workflows

TFP Ester Conjugation Chemistry

G TFP TFP Ester Chelator Reaction Conjugation Reaction TFP->Reaction NHS-like chemistry Antibody Antibody Antibody->Reaction Lysine amines Conjugate Immunoconjugate Reaction->Conjugate Stable amide bond

Diagram 1: TFP Ester Conjugation Chemistry - This diagram illustrates the fundamental chemical reaction between TFP ester-functionalized chelators and antibody lysine residues, forming stable amide bonds essential for creating immunoconjugates.

Experimental Workflow for Nanoparticle Conjugation

G cluster_1 Preparation Phase cluster_2 Conjugation Phase cluster_3 Purification Phase cluster_4 Quality Control A Antibody Buffer Exchange C Controlled Ratio Mixing A->C B TFP Ester Solubilization B->C D Incuation with Mixing C->D E Size Exclusion Chromatography D->E F Conjugate Concentration E->F G Spectrophotometric Analysis F->G H Functionality Assessment G->H

Diagram 2: Experimental Workflow for Nanoparticle Conjugation - This workflow outlines the systematic process for conjugating TFP ester-functionalized compounds to nanoparticles, highlighting critical preparation, conjugation, purification, and quality control stages.

Technical Notes & Limitations

The controlled orientation of conjugated biomolecules significantly impacts nanoparticle performance in biological applications. Studies demonstrate that directional conjugation through Fc-glycan oxidation and hydrazone chemistry can improve antigen detection sensitivity by 3-5 fold compared to random conjugation approaches. When implementing TFP chemistry, consider combining it with PEG spacer arms (e.g., PEG6 in hydrazide-dithiolalkanearomatic PEG6-NHNH2 linkers) to reduce steric hindrance and maintain biological activity. The incorporation of PEG shielding (0.5% w/v 5kD mPEG-SH) following conjugation can further minimize non-specific binding in complex biological matrices like serum or whole blood. [5]

Recent evidence indicates that ligand dissociation from nanocarriers during blood circulation remains a significant challenge for targeted delivery systems. While TFP ester chemistry creates stable amide bonds less prone to cleavage, the anchor stability (e.g., PEG-lipid incorporation in bilayers) may become the limiting factor for in vivo applications. Monitoring biological performance through both in vitro binding assays (e.g., surface plasmon resonance, flow cytometry) and in vivo tracking (e.g., radiolabeling, fluorescence imaging) provides critical validation of conjugation success. For clinical translation, ensure thorough characterization of conjugation efficiency and product homogeneity through multiple orthogonal analytical methods. [6] [4]

Conclusion

TFP ester chemistry provides a robust and versatile approach for constructing well-defined nanoparticle-biomolecule conjugates with preserved biological activity. The methodologies outlined in these application notes enable researchers to create conjugates for diverse applications ranging from diagnostic imaging to targeted drug delivery. As nanomedicine advances toward increasingly sophisticated multifunctional systems, the controlled conjugation afforded by TFP chemistry will continue to play a pivotal role in bridging synthetic nanomaterials with biological targeting strategies. By adhering to the optimized protocols, characterization standards, and troubleshooting guidelines presented herein, researchers can accelerate the development of effective nanoparticle-based diagnostic and therapeutic agents with enhanced targeting precision and improved clinical potential.

References

primary amine coupling with TFP ester

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TFP Esters

Tetrafluorophenyl (TFP) esters are amine-reactive reagents used to attach fluorophores, haptens, or other functional groups to the primary amines of biomolecules such as proteins, peptides, and amine-modified oligonucleotides [1] [2]. This reaction forms a stable amide bond, the same linkage formed by the more traditional succinimidyl esters (NHS esters) [1] [3].

The key advantage of TFP esters lies in their superior stability against hydrolysis, particularly under the basic pH conditions required for efficient conjugation [1] [4]. While NHS esters are highly prone to base-catalyzed hydrolysis, TFP esters can remain stable for several hours at basic pH, leading to higher conjugation efficiency, more reproducible results, and reduced reagent waste [1] [4] [5].

Comparative Analysis of Activated Esters

The table below summarizes the key characteristics of TFP esters compared to other common activated esters.

Ester Type Key Feature Stability to Hydrolysis Optimal Conjugation pH Primary Use
TFP Ester [1] [4] [2] Tetrafluorophenyl group High; stable for hours at basic pH 9.0 [3] Conjugation to primary amines in biomolecules
NHS Ester [1] [4] [6] N-Hydroxysuccinimide group Low; susceptible to rapid base hydrolysis 8.3-8.5 [3] [6] Common, less stable alternative to TFP
SDP Ester [3] Sulfodichlorophenol group Very High; preferred for greater control in aqueous reactions 8.3 [3] Preferred for controlled aqueous reactions
STP Ester [3] Sulfotetrafluorophenyl group; water-soluble High; good alternative when organic solvents are undesirable 8.3 [3] Labeling in absence of organic solvents
PFP Ester [7] Pentafluorophenyl ester Similar moisture-sensitive stability to TFP 8.5 [7] Conjugation to aliphatic amine groups

TFP Ester Conjugation Protocol

This protocol details the conjugation of a TFP-ester-modified dye to an antibody, based on standard methodologies [3]. The process can be scaled for other proteins or amine-modified oligonucleotides.

Workflow Overview

The following diagram illustrates the key stages of the TFP ester conjugation process:

workflow Prepare Protein Solution Prepare Protein Solution Prepare TFP Ester Solution Prepare TFP Ester Solution Prepare Protein Solution->Prepare TFP Ester Solution Mix Solutions & Incubate Mix Solutions & Incubate Prepare TFP Ester Solution->Mix Solutions & Incubate Purify Conjugate Purify Conjugate Mix Solutions & Incubate->Purify Conjugate Analyze Conjugate Analyze Conjugate Purify Conjugate->Analyze Conjugate Store Final Product Store Final Product Analyze Conjugate->Store Final Product

Materials Required
  • Protein: IgG antibody (≥ 2 mg/mL) or other target protein [3].
  • Reactive Dye: TFP ester of choice (e.g., AF 488 TFP ester [2] or MB 680R TFP ester [5]).
  • Solvent: High-quality, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO). Ensure DMF is free of dimethylamine [3] [6].
  • Reaction Buffer: 0.1–0.2 M sodium bicarbonate buffer, pH 9.0. Avoid amine-containing buffers like Tris [3].
  • Purification Equipment: Gel filtration column (e.g., Sephadex G-25, BioGel P-30) or dialysis setup [3].
  • Optional Stop Reagent: 1.5 M hydroxylamine, pH 8.5 (prepare fresh) [3].
Step-by-Step Procedure
  • Prepare Protein Solution Dissolve 10 mg of the antibody in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0). For consistent results, maintain a final protein concentration between 5–20 mg/mL during the reaction [3].

  • Prepare TFP Ester Solution Immediately before use, dissolve the TFP ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL. Briefly vortex or sonicate to ensure complete dissolution [3].

  • Mix Solutions and Incubate While vortexing the protein solution, slowly add 50–100 µL of the TFP ester solution (equivalent to 0.5–1.0 mg of dye). Incubate the reaction mixture for 1 hour at room temperature with continuous stirring [3].

    • Optimization Tip: For a first-time conjugation, test different molar ratios of dye to protein (e.g., 5:1, 10:1, 15:1) to determine the optimal labeling degree for your application [3] [7].
  • Purify the Conjugate Purify the labeled protein from unreacted dye using a gel filtration column equilibrated with your buffer of choice (e.g., PBS). The first colored band to elute is the protein-dye conjugate [3]. For storage, you may add a stabilizer like BSA (1-10 mg/mL) and a preservative (e.g., 2 mM sodium azide, avoiding HRP-containing conjugates) [3].

Determining the Degree of Labeling (D.O.L.)

The Degree of Labeling (D.O.L.) is a critical quality control metric. Follow these steps to calculate it [3]:

  • Measure the absorbance (A) of the diluted conjugate at its λmax (Amax) and at 280 nm (A280).
  • Determine the protein concentration using the corrected A280 value, which accounts for the dye's contribution:
    • A280(corrected) = A280 - (Amax × CF)
    • CF (Correction Factor) is specific to each dye and provided by the manufacturer.
    • Protein Concentration (mg/mL) = [A280(corrected) / (ε_protein × path length in cm)] × MW_protein
      • ε_protein is the extinction coefficient of the protein at 280 nm.
      • MW_protein is the molecular weight of the protein.
  • Calculate the dye concentration:
    • Dye Concentration (M) = Amax / (ε_dye × path length in cm)
      • ε_dye is the extinction coefficient of the dye at its λmax (e.g., 135,000 cm⁻¹M⁻¹ for MB 680R [5]).
  • Finally, calculate the D.O.L. (moles of dye per mole of protein):
    • D.O.L. = [Dye Concentration (M) / Protein Concentration (mg/mL)] × MW_protein

Application Note: DNA Microarray Fabrication

TFP esters are particularly advantageous in surface-based applications like DNA microarray fabrication, where reaction control is paramount [4].

  • Challenge: Traditional NHS ester-terminated self-assembled monolayers (SAMs) on gold surfaces undergo rapid hydrolysis at the high pH (~10) needed to deprotonate the primary amines of oligonucleotides for coupling. This competition significantly reduces coupling efficiency [4].
  • TFP Ester Solution: TFP ester-terminated SAMs demonstrate dramatically higher stability at basic pH, with a half-life approximately 10 times longer than NHS esters at pH 10 [4].
  • Result: DNA arrays fabricated on TFP surfaces at pH 10 show a five-fold greater surface density of DNA, lower background fluorescence, and smaller, more defined spot radii compared to NHS surfaces [4]. This leads to higher-quality arrays with superior performance for genomic screening.

Troubleshooting and Best Practices

Issue Potential Cause Solution
Low D.O.L. Low reaction pH; Amine contaminants in buffer; Protein concentration too low Confirm buffer is pH 9.0; Use fresh, amine-free buffer; Concentrate protein to ≥2 mg/mL [3].
High D.O.L. Excessive dye-to-protein ratio Titrate and optimize the molar ratio of TFP ester to protein [3] [7].
Precipitation Organic solvent shock from dye stock Add the DMF/DMSO dye solution to the protein solution slowly while vortexing vigorously [3].
High Background Incomplete purification Ensure proper column separation or extend dialysis time; consider a larger column or buffer exchange [3].

I hope these detailed application notes and protocols empower your research. Should you require further clarification on optimizing the D.O.L. for a specific protein or troubleshooting a conjugation reaction, please feel free to ask.

References

Azido-PEG4-TFP ester solubility in DMSO and methanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physicochemical Properties

The table below summarizes the key data for Azido-PEG4-TFP ester from the search results.

Property Details
CAS Number 1807505-33-4 [1] [2]
Molecular Formula C₁₇H₂₁F₄N₃O₆ [1] [2]
Molecular Weight 439.4 g/mol [1]
Appearance Colorless to light yellow liquid or solid [1] [3] [2]
Solubility in DMSO Soluble [4] [1]
Solubility in Methanol Information not found in search results
Alternative Solvents DMF, DCM [4]
Storage -20°C, desiccated [1] [3] [2]

Experimental Protocols

Protocol 1: Conjugation to a Primary Amine (Lysine Residue on a Protein)

This protocol details the first step in a bioconjugation strategy: modifying a protein's primary amines with the this compound to install azide groups for subsequent "click" reactions [1] [5].

  • Materials

    • Reagent: this compound (store at -20°C until use)
    • Protein: Target protein in a compatible buffer
    • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5 [6]. Avoid amine-containing buffers like Tris.
    • Solvent: Anhydrous DMSO or DMF (ensure DMF is free of dimethylamine degradation products) [6].
  • Procedure

    • Preparation of Protein Solution: Dialyze or dilute the target protein into the reaction buffer. The optimal final protein concentration for labeling is typically 1-10 mg/mL [6].
    • Preparation of Reagent Stock: Immediately before use, prepare a fresh stock solution of this compound in anhydrous DMSO. A concentration of 10-50 mM is often suitable.
    • Conjugation Reaction: Add the reagent stock solution to the protein solution with gentle mixing. A typical molar excess of reagent to protein is 8:1, but this should be optimized based on the specific protein and desired degree of labeling [6].
    • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice [6].
    • Purification: Purify the azide-modified protein from unreacted reagents by gel filtration (size exclusion chromatography) or dialysis using a compatible buffer [6].
Protocol 2: Formulating for In Vivo Studies

For animal studies, this compound or its conjugates may require specific formulations to ensure solubility and bioavailability [4]. Below are two injection formulations adapted from general solubility guidelines for similar compounds.

Injection Formulation 1 [4]

Component Volume Ratio
DMSO 10%
Tween 80 5%
Saline (0.9% NaCl) 85%

Procedure: First, dissolve the compound in DMSO. Then, add Tween 80 and mix thoroughly. Finally, slowly add the saline solution while vortexing to obtain a clear solution.

Injection Formulation 2 [4]

Component Volume Ratio
DMSO 10%
PEG300 40%
Tween 80 5%
Saline (0.9% NaCl) 45%

Procedure: Dissolve the compound in DMSO. Sequentially add PEG300 and Tween 80, mixing well after each addition. Dilute the mixture with saline to the final volume.

Application Workflow in Bioconjugation

This compound is a heterobifunctional linker that enables the stepwise conjugation of two different molecules. The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug.

Antibody Antibody (Primary Amines, e.g., Lysine) ConjugateA Azide-Modified Antibody Antibody->ConjugateA Reagent This compound Reagent->ConjugateA ADC Antibody-Drug Conjugate (ADC) ConjugateA->ADC Drug Drug / Payload (Alkyne or DBCO functionalized) Drug->ADC Step1 Step 1: Amine Conjugation (TFP ester reacts with primary amine) Buffer: pH 8.3-8.5, No amines Step1->ConjugateA Step2 Step 2: Click Chemistry (Azide reacts with Alkyne/DBCO) Step2->ADC

Critical Experimental Parameters

  • pH is Crucial: The reaction of the TFP ester with primary amines is highly dependent on pH. The optimal range is pH 7.5-8.5 [1] [6]. At lower pH, the amine group is protonated and non-nucleophilic. At higher pH, the hydrolysis of the ester competes with the reaction, reducing yield [6].
  • Competing Hydrolysis: The TFP ester is susceptible to hydrolysis in aqueous solutions. Its half-life at pH 7.4 is approximately 6.1 hours [1]. Therefore, reactions should be set up quickly with pre-dried components, and the reagent stock in DMSO should be used immediately after preparation.
  • Orthogonality of Reactions: A key advantage of this linker is the orthogonality of its functional groups. The TFP ester can first be conjugated to an amine under basic conditions, and then the azide can participate in a Click reaction (CuAAC or strain-promoted) under different, typically neutral, conditions without affecting the newly formed amide bond [1].

Stability and Handling Notes

  • Storage: The compound should be stored at -20°C in a desiccator to minimize hydrolysis [1] [3]. For long-term storage in solution, anhydrous DMSO is preferred, and aliquots should be kept at -80°C [1].
  • Stability Advantage: TFP esters offer superior hydrolytic stability compared to more common NHS esters, with a longer half-life in aqueous buffers at physiological pH, allowing for more flexible reaction setups [1].

Information Gaps and Future Research

  • The solubility of this compound in methanol is not explicitly provided in the current search results. Experimental verification is recommended.
  • While the provided formulations are standard for in vivo studies [4], the optimal formulation may need to be empirically determined for specific conjugates to ensure stability and activity.

References

ligand multimerization using heterobifunctional PEG linkers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polyethylene glycol (PEG)-based molecules featuring two different reactive end groups [1]. This design allows for sequential, site-specific conjugation to diverse biomolecules (e.g., proteins, peptides, drugs, and surfaces) [2]. The PEG backbone is hydrophilic, non-toxic, and low immunogenicity, which improves the water solubility and stability of final conjugates while reducing nonspecific interactions [1] [2].

A key advantage of discrete PEG (dPEG) over traditional polydisperse PEG is its single, specific molecular weight and high purity. This uniformity eliminates batch-to-batch variability, simplifies analysis, and offers greater flexibility in modulating the pharmacokinetic and pharmacodynamic properties of bioconjugates [2]. The monodispersed nature of dPEGs is critical for applications requiring precise spacing and consistent performance [1].

Comparative Analysis of PEG Linkers

Table 1: Key Properties of Heterobifunctional PEG Linkers

Property Traditional Polydisperse PEG Alkyl Crosslinker Discrete PEG (dPEG)
Purity & Uniformity Low; mixture of polymer chain lengths [2] High; synthetic [2] Very High; single molecular entity [2]
Hydrophilicity High [1] Low (inherently hydrophobic) [2] High [2]
Design Flexibility Limited [2] Limited [2] Very High; wide variety of architectures [2]
Analysis Complex due to multiple entities [2] Simple [2] Simple [2]
Role in PK/PD Modulation Limited flexibility [2] Limited flexibility [2] High flexibility for optimization [2]

Table 2: Common Reactive Groups and Their Targets in Bioconjugation

Reactive Group on PEG Target Group Bond Formed Typical Target Amino Acid
NHS Ester -NH₂ (Amine) Amide [3] Lysine [3]
Maleimide -SH (Sulfhydryl) Thio-ether [3] Cysteine [3]
Carboxyl -NH₂ (Amine) Amide (requires activation e.g., EDC) [3] Lysine [3]
Hydrazide -CHO (Carbonyl) Hydrazone [3] Oxidized Carbohydrates [3]
Biotin Avidin Avidin-Biotin Non-covalent complex [3] N/A

Multimerization Strategy and Workflow

The core principle of ligand multimerization involves using heterobifunctional PEG linkers to covalently assemble multiple ligand units. The following diagram illustrates the strategic approach and experimental workflow.

multimerization_workflow cluster_architectures Available dPEG Architectures Start Define Multimerization Goal Step1 1. Select Ligand and Scaffold Start->Step1 Step2 2. Choose dPEG Linker Architecture Step1->Step2 Step3 3. Plan Conjugation Chemistry Step2->Step3 Linear Linear Heterobifunctional Branched Branched (3 or 9 arms) Sidewinder Sidewinder Step4 4. Execute Conjugation Protocol Step3->Step4 Step5 5. Purify and Validate Multimer Step4->Step5

Diagram 1: A strategic workflow for ligand multimerization using heterobifunctional dPEG linkers, highlighting key decision points.

Detailed Experimental Protocol

This protocol outlines the conjugation of a protein ligand (e.g., Protein L) to a carrier protein (e.g., BSA) using a heterobifunctional dPEG linker with an NHS ester and a Maleimide group, creating a multimeric complex.

Materials:

  • Protein Ligand: Target ligand with an available cysteine residue (e.g., recombinant Protein L variant).
  • Carrier Protein: Bovine Serum Albumin (BSA) or other scaffold with available amines.
  • Heterobifunctional Linker: e.g., Maleimide-PEGₙ-NHS Ester dPEG (Vector Laboratories or BroadPharm).
  • Buffers:
    • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4, amine-free.
    • Ligand Storage Buffer: PBS, pH 7.0, with 1 mM EDTA (to prevent disulfide formation).
  • Purification: Desalting columns (e.g., Zeba Spin Desalting Columns), dialysis membranes, or FPLC/HPLC systems.
  • Validation: SDS-PAGE, Size-Exclusion Chromatography (SEC), Mass Spectrometry (MS).

Procedure:

  • Ligand Preparation: Transfer the ligand into the conjugation buffer via dialysis or desalting. Critical: Avoid thiol-containing agents (e.g., DTT, β-mercaptoethanol) and amine-containing buffers (e.g., Tris, glycine) as they interfere with the chemistry [4].
  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA) in conjugation buffer at a concentration of 2-10 mg/mL.
  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEGₙ-NHS ester linker in anhydrous DMSO or DMF. Prepare a fresh 10-50 mM stock solution.
  • Step 1 - Functionalize Carrier:
    • Add a 5- to 10-fold molar excess of the dPEG linker stock to the carrier protein solution with gentle swirling [4].
    • Incubate the reaction mixture for 1 hour at room temperature or 3 hours at 0-5°C [4].
    • Purify the PEGylated carrier protein from unreacted linker using a desalting column equilibrated with conjugation buffer.
  • Step 2 - Conjugate Ligand:
    • Immediately mix the purified, functionalized carrier protein with a molar excess of the cysteine-containing ligand.
    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
  • Purification: Isolate the final multimeric conjugate from unreacted ligand using size-exclusion chromatography (FPLC/HPLC) or dialysis. The larger size of the multimer will elute first in SEC.
  • Validation:
    • SDS-PAGE: Analyze under non-reducing conditions. A successful multimerization will show a band shift to a higher molecular weight [5].
    • SEC: Confirm the presence of a new, earlier-eluting peak corresponding to the multimer.
    • Activity Assay: Use an affinity assay (e.g., ELISA, surface plasmon resonance) to confirm retained binding functionality and potentially enhanced avidity.

Application Notes and Troubleshooting

  • Ligand Multimerization for Affinity Chromatography: A 2025 study demonstrated that multimerization of Protein L ligands significantly improved the performance of affinity chromatography resins. Engineered ProL6 and ProL8 resins (with 6 and 8 Protein L units, respectively) exhibited higher dynamic binding capacities for Fab antibody fragments compared to a tetrameric ProL4 and a commercial Capto-L resin, while maintaining high recovery rates (~93-95%) and purity [5].
  • Architecture Selection: Use branched dPEG linkers to create dense, high-valence multimers ideal for enhancing binding avidity. Use linear dPEG linkers when spatial separation and flexibility are required to access binding sites [2].
  • Preserving Protein Activity: The final conjugation step (e.g., Maleimide to cysteine) must target amino acids outside the ligand's functional binding site to avoid impairing activity [3].
  • Troubleshooting Common Issues:
    • Low Yield: Ensure reagents are fresh, buffers are amine-free, and protein concentrations are sufficiently high (>2 mg/mL) [4].
    • Precipitation: This can indicate overly dense conjugation or hydrophobic interactions. Incorporating more or longer dPEG linkers can improve solubility and shield hydrophobic moieties [2].
    • Lack of Activity: Confirm the conjugation chemistry does not target critical functional residues. Perform a binding assay with a monovalent control.

Broader Therapeutic Applications

The principles of dPEG-based multimerization extend to advanced therapeutic modalities:

  • Antibody-Drug Conjugates (ADCs): Heterobifunctional dPEG linkers are used to connect cytotoxic drugs to antibodies. The PEG spacer improves solubility, reduces aggregation, and modulates stability and pharmacokinetics. For example, the ADC Zynlonta uses a linker incorporating monodispersed PEG [1].
  • Targeted Protein Degradation (PROTACs): The linker in PROTACs connects a target protein binder to an E3 ligase recruiter. Short, uniform dPEG linkers (e.g., PEG4) are often used and their length is optimized for efficient ternary complex formation and degradation activity [2].
  • Oligonucleotide and Peptide Conjugates: dPEG linkers are used to attach delivery ligands (e.g., peptides, lipids) to oligonucleotides and other therapeutic moieties, improving their pharmacokinetic behavior and facilitating transmembrane delivery [2].

Conclusion

Ligand multimerization using heterobifunctional PEG linkers, particularly discrete dPEGs, is a powerful strategy for enhancing the avidity and efficacy of biologic reagents and therapeutics. The high purity, uniformity, and design flexibility of dPEG linkers enable precise control over conjugate structure and function, leading to improved performance in applications ranging from affinity chromatography to next-generation drugs.

References

optimizing pH for TFP ester amine conjugation

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of pH Optimization

The efficiency of your conjugation reaction depends critically on pH, which controls the balance between amine reactivity and reagent hydrolysis.

  • Optimal pH Range: The recommended pH for conjugation with TFP esters is 9.0 [1]. For comparison, succinimidyl, STP, and SDP esters have an optimal pH of 8.3 [1].
  • The Science Behind the pH: Amine-reactive probes like TFP esters target non-protonated (deprotonated) aliphatic amines, such as the ε-amino group of lysine residues (pKa ~10.5) and the N-terminus of proteins (pKa ~7) [1] [2]. A slightly basic pH is required to maintain these amines in their reactive, non-protonated state [3] [2]. While a higher pH favors amine deprotonation, it also accelerates the hydrolysis of the ester, which deactivates the reagent [4] [5]. TFP esters are preferred in this balance because they are significantly less susceptible to hydrolysis than succinimidyl esters, providing greater control and more reaction time in aqueous-based reactions [1] [5].

Troubleshooting FAQ & Guide

Here are answers to common issues related to pH and conjugation efficiency.

Problem Possible Cause Solution
Low Labeling Efficiency Incorrect reaction pH; Amine groups protonated [2] Confirm buffer pH is 9.0 using a calibrated pH meter [1].
Buffer contains competing primary amines (e.g., Tris, glycine) [1] [3] Use 0.1-0.2 M sodium bicarbonate buffer, pH 9.0 [1].
Reagent Hydrolysis TFP ester stock is old or improperly stored; prolonged exposure to moisture [3] Use fresh, high-quality anhydrous DMSO or DMF to dissolve ester [1].
Protein Precipitation / Aggregation Degree of labeling (DOL) is too high [2] Titrate the molar ratio of TFP ester to protein. Test different ratios to find the optimum for your specific protein [1] [3].
Inconsistent Results Protein concentration is too low [1] Maintain a high protein concentration, ideally between 2-20 mg/mL, for efficient reaction kinetics [1].

Detailed Conjugation Protocol

This protocol is adapted for TFP esters and is scalable for any amount of protein.

Materials Required

  • Protein: At least 2 mg/mL, ideally 5-20 mg/mL in a compatible buffer [1].
  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 9.0 [1]. Avoid amine-containing buffers like Tris.
  • TFP Ester: Dissolve in high-quality, anhydrous DMSO or DMF immediately before use [1].
  • Purification: Gel filtration column (e.g., Sephadex G-25, Bio-Gel P-30) equilibrated with your buffer of choice (e.g., PBS) [1].

Procedure

  • Prepare Protein Solution: Dissolve your protein in 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the final concentration is at least 2 mg/mL [1].
  • Prepare TFP Ester Stock: Dissolve the TFP ester in anhydrous DMSO or DMF at a concentration of 10 mg/mL. Vortex or sonicate briefly to dissolve [1].
  • Initiate Conjugation: While vortexing the protein solution, slowly add a calculated volume of the TFP ester stock. A typical starting point is a 5- to 10-fold molar excess of dye over protein, but this should be optimized [1] [3].
  • Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous stirring [1].
  • Purify Conjugate: Separate the conjugated protein from free dye using a gel filtration column, following the manufacturer's instructions. The first colored band to elute is your protein-dye conjugate [1].

Workflow Overview

To visualize the entire process, the following diagram outlines the key steps from preparation to analysis.

conjugation_workflow start Prepare Reaction Components step1 Dissolve Protein in Sodium Bicarbonate Buffer, pH 9.0 start->step1 step2 Dissolve TFP Ester in Anhydrous DMSO/DMF start->step2 step3 Mix Solutions & Incubate (1 hour, room temperature) step1->step3 step2->step3 step4 Purify Conjugate (Gel Filtration) step3->step4 step5 Analyze Product (Determine Degree of Labeling) step4->step5 end Conjugate Ready for Use step5->end

References

preventing hydrolysis of Azido-PEG4-TFP ester

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hydrolysis & Ester Stability

A: Hydrolysis is the chemical reaction where water breaks down the TFP ester group, rendering it unable to react with your target amines. This competes directly with your desired conjugation reaction [1].

The good news is that TFP esters are significantly more stable against hydrolysis than NHS esters. The electron-withdrawing fluorine atoms on the phenyl ring make the TFP ester less reactive with water, giving you a wider working window [2] [3].

The table below compares the stability of TFP and NHS esters:

Parameter TFP Ester NHS Ester
Optimal Reaction pH 7.5 – 8.0 [2] 7.0 – 7.5 [2]
Hydrolytic Half-Life (at pH 8.0, 25°C) ~4 hours [1] ~1 hour [1]
Relative Hydrolytic Stability Higher Lower
Reactivity with Amines Higher at optimal pH [2] Moderate

Best Practices to Minimize Hydrolysis

Here is a consolidated guide of practical steps you can take to protect your reagent from moisture.

Factor Recommendation Rationale
Storage Store at -20°C in a desiccator under an inert atmosphere (argon/nitrogen) [2]. Cold, dry, and oxygen-free conditions drastically slow hydrolysis.
Handling Always let the vial come to room temperature before opening. Use sealed containers and work in a dry environment [2]. Prevents condensation of atmospheric moisture onto the cold reagent.
Solvent Reconstitute with dry, anhydrous solvents like DMSO, DMF, or acetonitrile for stock solutions [1] [2]. Using anhydrous solvents eliminates the primary source of hydrolysis.
Buffer & Reaction Use concentrated solutions and amine-containing buffers at pH 7.5-8.0. Avoid pre-diluting in aqueous buffers [1]. A higher concentration of amines outcompetes water for reaction with the ester.
Additives Consider additives like trehalose (15% w/v) in the reaction buffer [1]. Certain additives can stabilize the ester via "water replacement" mechanism.

Optimizing Your Conjugation Protocol

Follow this workflow to maximize conjugation efficiency and minimize hydrolysis during your experiment. The diagram below outlines the critical steps for a successful conjugation.

Start Start Conjugation Protocol Storage Storage: -20°C, desiccated, under inert gas Start->Storage RT Warm to RT before opening Storage->RT Solvent Dissolve in Dry Solvent (DMSO, Acetonitrile) RT->Solvent Buffer Prepare Amine Buffer (pH 7.5-8.0, e.g., HEPES) Solvent->Buffer Mix Add Reagent Solution to Amine Buffer Buffer->Mix Conjugate Proceed with Conjugation (Click Chemistry with Azide) Mix->Conjugate

Step-by-step protocol:

  • Storage & Retrieval: Retrieve the vial from -20°C storage and allow it to warm completely to room temperature before breaking the seal. This is critical to prevent moisture condensation [2].
  • Preparation of Stock Solution: Quickly weigh out the required amount of Azido-PEG4-TFP ester and dissolve it in a dry, anhydrous solvent like DMSO or acetonitrile to create a concentrated stock solution [1] [2].
  • Reaction Setup: Prepare your target molecule (e.g., protein, antibody) in an appropriate cold buffer (recommended: 25 mM HEPES, pH 7.5-8.0). The higher pH favors reaction with amines over hydrolysis, and HEPES buffer can reduce hydrolysis by 41% compared to phosphate buffers [1].
  • Conjugation: Add the stock solution of this compound directly into the amine-containing buffer with gentle mixing. Using a higher concentration of the target amine (e.g., 10 mM) will favor the conjugation reaction over hydrolysis [1].
  • Click Chemistry: Once the TFP ester-amine conjugation is complete, you can proceed with the click chemistry step using the azide end of the linker to conjugate with your alkyne-, DBCO-, or BCN-modified payload [4] [5] [2].

Troubleshooting Common Scenarios

Q: My conjugation efficiency is low. How can I tell if hydrolysis is the cause? A: While a direct assay isn't provided in the sources, you can infer hydrolysis is a factor if you observe a failure to conjugate despite fresh amines. To confirm, you can run a control reaction where the ester is intentionally exposed to water before adding the amine target.

Q: I must use an aqueous buffer to pre-dilute my reagent. What can I do? A: This practice is not recommended. However, if absolutely necessary, prepare the dilution immediately before use from a fresh stock solution and do not store it. The hydrolytic half-life of the TFP ester is about 4 hours at pH 8.0, so timing is critical [1].

Q: Are there any other factors I should control during the reaction? A: Yes, temperature is important. Performing the reaction at 4°C can decrease the hydrolysis rate by 3.2 times compared to 25°C, giving you more time to work [1].

References

improving conjugation efficiency Azido-PEG4-TFP

Author: Smolecule Technical Support Team. Date: February 2026

Azido-PEG4-TFP Ester: A Technical Overview

This compound is a heterobifunctional linker featuring an azide group for Click Chemistry reactions and a TFP ester for amine coupling [1] [2]. The 4-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the overall pharmacokinetics of the final conjugate [1] [3] [2].

The key advantage of the TFP ester over traditional NHS esters is its superior stability against hydrolysis in aqueous environments, leading to more efficient and reproducible labeling of biomolecules like proteins and antibodies [4] [2]. The following diagram illustrates its core structure and bifunctional reactivity.

G A Azide (N₃) Group B PEG4 Spacer A->B A2 Click Chemistry with: • Alkynes (CuAAC) • DBCO (SPAAC) • BCN A->A2 C TFP Ester Group B->C C2 Amine Coupling with: • Primary Amines (-NH₂) • e.g., Lysine residues C->C2

Troubleshooting Guide for Conjugation Efficiency

Here are common issues, their potential causes, and solutions to optimize your conjugation experiments with this compound.

Problem & Phenomenon Potential Causes Recommended Solutions & Optimization

| Low Amine Coupling Yield Reduced binding of TFP to amines [2] | • High hydrolysis rate • Suboptimal pH • Low amine concentration | • Use HEPES buffer (pH 7.5-8.0) [2] • Prepare fresh TFP ester solution in dry DMSO • Ensure amine concentration >10 mM [2] | | Slow Click Reaction Low triazole formation rate [2] | • Insoluble reagents • Suboptimal catalyst/conditions • Steric hindrance | • Use copper(II) sulfate (0.5-1.0 mM) with sodium ascorbate (2.0-5.0 mM) [2] • Perform reaction at 25-37°C [2] | | Product Precipitation Conjugate falls out of solution [1] [2] | • Poor solubility of components or final conjugate | • Utilize PEG spacer for hydrophilicity [1] [2] |

❋ Frequently Asked Questions (FAQs)

Q1: How should I store this compound, and what is its shelf life? this compound is hydrolysis-sensitive. For long-term stability, it should be stored desiccated at -20°C [5] [2]. Always use dry, anhydrous solvents like DMSO to prepare stock solutions. Under these conditions, the compound is typically stable for at least 12 months [6].

Q2: Why is my conjugation efficiency low even when following the protocol? The most common cause is hydrolysis of the TFP ester before it can react with the target amine. To minimize this:

  • Optimize your buffer: Use 25 mM HEPES at pH 7.5-8.0 instead of phosphate buffers, as it can reduce hydrolysis by up to 41% [2].
  • Control temperature: Conduct the amine-coupling reaction at 4°C to slow the hydrolysis rate [2].
  • Add stabilizers: Including 15% (w/v) trehalose in your reaction buffer can help stabilize the TFP ester [2].

Q3: Can I perform the click chemistry reaction before the amine coupling? It is generally recommended to perform the amine coupling first, followed by the click chemistry step [2]. The TFP ester is designed to be more hydrolysis-resistant, but it is still susceptible. The azide group for click chemistry is stable across a wider range of conditions, making it suitable for the second step in a sequential conjugation strategy.

Q4: What is the difference between TFP and NHS esters? The key difference lies in their hydrolytic stability. While both form identical amide bonds with primary amines, TFP esters have a longer half-life in aqueous solutions. At pH 7.4, the half-life of a TFP ester is about 6.1 hours, compared to 1.9 hours for an NHS ester. This gives you a larger window for efficient conjugation with less wasted reagent [2].

Experimental Protocol: Two-Step Conjugation

This protocol outlines a standard procedure for conjugating an amine-containing molecule (e.g., an antibody) to an alkyne-containing molecule (e.g., a drug payload) using this compound.

Workflow Overview

G Step1 1. Amine Modification React with TFP Ester Step2 2. Purification Remove unreacted reagent Step1->Step2 Step3 3. Click Conjugation React Azide with Alkyne Step2->Step3 Step4 4. Final Purification Obtain final conjugate Step3->Step4 TFP This compound TFP->Step1 Amine Amine-containing Molecule (e.g., Antibody) Amine->Step1 Alkyne Alkyne-containing Molecule (e.g., Drug) Alkyne->Step3

Step 1: Amine Coupling with TFP Ester

  • Preparation: Dissolve this compound in dry, anhydrous DMSO to a concentration of 10-20 mM. Prepare your amine-containing protein (e.g., 1-2 mg/mL) in a cold 25 mM HEPES buffer, pH 8.0 [2].
  • Reaction: Slowly add a 5-10 molar excess of the TFP ester solution to the protein solution with gentle stirring. Incubate the reaction mixture for 2 hours at 4°C [2].
  • Purification: Purify the azide-modified protein from unreacted TFP ester using a desalting column or dialysis, collecting the purified conjugate.

Step 2: Click Chemistry Conjugation

  • Copper-Catalyzed (CuAAC): To the azide-modified protein, add the alkyne-containing molecule. Then, add copper(II) sulfate to a final concentration of 0.5-1.0 mM and sodium ascorbate to 2.0-5.0 mM [2]. Incubate for 1-2 hours at 25-37°C [2].
  • Copper-Free (SPAAC): As an alternative, you can react the azide-modified protein with a DBCO-containing molecule. Mix the reagents and incubate at 25-37°C for 1-2 hours. This reaction does not require a copper catalyst [2].
  • Final Purification: Purify the final conjugate using a suitable method (e.g., dialysis, SEC-HPLC) to remove reaction by-products and unreacted reagents.

References

Troubleshooting Low Yield in Click Chemistry Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Click chemistry is renowned for its high efficiency, but yields can suffer due to catalyst issues, oxygen interference, or side reactions. The following table outlines common problems and their solutions.

Problem Category Specific Issue Recommended Solution Key Parameters to Check
Catalyst System Inactive Cu(I) species [1] Use fresh Cu(I) source or robust reducing agent (e.g., sodium ascorbate) with Cu(II) salt. Employ Cu-stabilizing ligands (e.g., TBTA, THPTA) [1]. Ligand-to-copper ratio, reducing agent freshness.
Copper Toxicity in Biological Systems [1] Switch to strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper [1]. Cell viability, reaction kinetics at low concentrations.
Slow Reaction Kinetics For in situ assembly, use fast bioorthogonal pairs (e.g., trans-cyclooctene–tetrazine, k ≈ 10⁴ M⁻¹s⁻¹) [2]. Reaction half-life at working concentrations [2].
Chemical Interference Thiol Interference [3] Pretreat cells with low concentration H₂O₂ (0.1-0.3%) for 1 minute before click reaction [3]. H₂O₂ concentration and exposure time.
Non-specific Protein Binding [3] Avoid benzophenone photo-affinity groups; use diazirines instead [3]. Photo-crosslinking wavelength (365 nm for diazirines) [3].
Off-target Binding [3] Validate targets; common off-targets include cytoskeleton (tubulin, actin) and stress proteins (HSP90) [3]. Target specificity controls.
Reaction Conditions Oxygen Inhibition (Radical-based Thiol-Yne) [4] Purge reaction mixture with inert gas (N₂ or Ar) before and during the reaction [4]. Solvent degassing, reaction atmosphere.
Solvent and pH Use aqueous-organic co-solvents if needed; maintain pH between 4-12 for CuAAC [1]. Solvent compatibility, buffer system.
Reactants Low Functional Group Availability Ensure proper installation of azide/alkyne handles (e.g., via NHS esters or maleimide chemistry) [1]. Biomolecule functionalization efficiency.
Impurities in Reagents Purify reactants (e.g., azides, alkynes) via chromatography or recrystallization. Reactant purity (NMR, LC-MS).

Detailed Experimental Protocols

Protocol 1: Standard CuAAC Reaction with Ligand Stabilization

This protocol is adapted from standard bioconjugation methods to maximize yield and minimize side reactions [1].

  • Preparation: Dissolve the azide-containing compound (0.05 mmol) and alkyne-containing compound (0.05 mmol) in a 1:1 mixture of tert-butanol and water (2 mL total).
  • Catalyst Setup: To the reaction mixture, add sequentially:
    • CuSO₄·5H₂O (0.005 mmol, 10 mol%)
    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (0.01 mmol, 20 mol%)
    • Sodium ascorbate (0.1 mmol, 2 equiv.)
  • Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitoring by TLC or LC-MS is recommended.
  • Work-up: Dilute the reaction mixture with ethyl acetate (10 mL) and wash with brine (2 x 5 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography to isolate the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Mitigating Thiol Interference in Living Cells

This protocol is designed for click reactions in cellular environments, where thiols are a major source of interference [3].

  • Cell Culture: Grow human carcinoma cell lines (e.g., MDA-MB-231) in RPMI-1640 medium supplemented with 10% FBS under standard conditions (37°C, 5% CO₂).
  • Pretreatment: Before adding fluorescent probes (e.g., FITC-alkyne, TRITC-azide), treat cells with a low concentration of hydrogen peroxide (0.1-0.3%) for 1 minute.
  • Washing: Immediately after pretreatment, wash the cells three times with PBS to remove residual H₂O₂.
  • Click Reaction: Proceed with the standard click reaction protocol in the living cells. Co-localization efficiency can be used to measure the specificity improvement [3].

The following workflow summarizes the systematic approach to diagnosing and resolving low yield issues:

G Start Low Reaction Yield Step1 Check Catalyst System Start->Step1 Step2 Screen for Chemical Interference Start->Step2 Step3 Optimize Reaction Conditions Start->Step3 Step4 Verify Reactant Quality & Loading Start->Step4 Sub1_1 CuAAC: Ensure active Cu(I) with stabilizing ligand (e.g., TBTA) Step1->Sub1_1 Sub1_2 Biological Systems: Consider switching to copper-free SPAAC Step1->Sub1_2 Sub2_1 In Cells: Pretreat with low concentration H₂O₂ to block thiols Step2->Sub2_1 Sub2_2 Check photo-affinity groups; prefer diazirine over benzophenone Step2->Sub2_2 Sub3_1 Degas solvent to remove oxygen (for radical thiol-yne reactions) Step3->Sub3_1 Sub3_2 Confirm pH is within 4-12 range and solvent system is suitable Step3->Sub3_2 Sub4_1 Confirm successful installation of azide/alkyne handles Step4->Sub4_1 Sub4_2 Purify reactants to remove impurities before reaction Step4->Sub4_2

Advanced Optimization: Catalyst Preparation

For the most consistent results in CuAAC reactions, pre-forming the active catalyst complex is often better than adding components separately. The following diagram details this robust preparation method.

G A Prepare separate solutions: - Ligand (e.g., TBTA) in t-BuOH/H₂O - CuSO₄ in H₂O - Sodium Ascorbate in H₂O B Mix CuSO₄ and Ligand solutions. This forms the Cu(II)-Ligand complex. A->B C Add Sodium Ascorbate solution. Solution may temporarily turn brown. B->C D Vortex mixture until it becomes a stable, clear amber color. This indicates active Cu(I)-Ligand. C->D E Add the active Cu(I) catalyst complex to your main reaction vessel containing azide & alkyne. D->E

Frequently Asked Questions (FAQs)

Q1: My reaction works well in buffer but fails in living cells. What could be wrong? This is a common problem often caused by biological interferences. Key issues include:

  • Thiol Interference: Intracellular thiols (e.g., glutathione) can react with alkynes. A brief pretreatment with a low concentration of hydrogen peroxide (0.1%) can shield against this interference [3].
  • Copper Toxicity: Copper can be toxic to cells and affect viability. Consider switching to a copper-free click chemistry method, such as strain-promoted azide-alkyne cycloaddition (SPAAC) [1].
  • Endogenous Metals: Tumor cells can have high levels of metal ions that cause side reactions without exogenous copper [3].

Q2: How can I improve the reaction rate for low-concentration applications? For applications like in situ assembly of PROTACs where intracellular concentrations are low (micromolar), reaction kinetics are critical.

  • Use click reactions with very high second-order rate constants. The trans-cyclooctene–tetrazine reaction (k ≈ 10,000 M⁻¹s⁻¹) is ideal, allowing the first reaction half-life to be seconds at 10 µM concentration [2].
  • The standard CuAAC reaction has a rate constant around 100 M⁻¹s⁻¹, resulting in a half-life of about 17 minutes at 10 µM, which might be too slow for some applications [2].

Q3: Are there green chemistry considerations for click chemistry? Yes, click chemistry aligns well with green chemistry principles.

  • Solvents: Many click reactions, especially CuAAC, proceed well in water or benign solvents like tert-butanol, reducing the use of hazardous organic solvents [5].
  • Atom Economy: Click reactions are designed for high atom economy, incorporating most reactant atoms into the final product and minimizing waste [5].
  • Energy Efficiency: These reactions often proceed at room temperature or with mild heating, reducing energy consumption [5].

References

reducing steric hindrance in PEG4 spacer conjugations

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting PEG4 Spacer Steric Hindrance

Here are answers to common experimental issues you may encounter:

  • FAQ 1: My conjugated ligand shows poor binding affinity despite high conjugation efficiency. Could steric hindrance be the issue? Answer: Yes, this is a classic symptom. The PEG4 spacer might be entangled with the ligand or the carrier surface, blocking the ligand's active site. A study on nanoparticle-peptide conjugates found that poor peptide accessibility led to low cellular internalization. Optimizing the spacer design to improve ligand availability successfully enhanced targeting efficacy and internalization [1].

  • FAQ 2: How does PEG4 compare to other spacers for reducing steric hindrance? Answer: PEG-based spacers are generally superior for improving solubility and reducing aggregation due to their hydrophilic nature. One analysis notes that rigid amino acid-based spacers like Ahx (aminohexanoic acid) are ideal for creating defined distances, while flexible spacers like PEG allow for dynamic interactions [2]. Research on radiopeptides also confirmed that PEG spacers led to higher tumor accumulation compared to an alkane spacer, which caused unfavorably high blood retention [3].

  • FAQ 3: Can the conjugation chemistry itself cause problems beyond the spacer? Answer: Absolutely. The conjugation method can impact the stability and function of the entire conjugate. A systematic study on antibody-drug conjugates found that thiol-based conjugation could significantly decrease the thermostability of the conjugate, whereas carbohydrate and amine coupling had a lesser effect [4]. Therefore, testing different chemistries is crucial.

Experimental Data & Spacer Comparison

The table below summarizes key findings from recent studies on spacer effects, providing a quantitative basis for decision-making.

Spacer Type Key Experimental Findings Context / Conjugate Type Source
PEG (Various lengths) Presence of a PEG linker enhanced targeting efficacy and increased internalization vs. non-functionalized NPs. Nanoparticle-Peptide Conjugates [1]
PEG4 Superior tumor accumulation and favorable tissue distribution profile compared to alkane spacers. Radiopeptides with albumin binder [3]
Alkane Spacer (8-aminooctanoic acid) Led to "unfavorably high blood retention" in vivo. Radiopeptides with albumin binder [3]
Ahx (Aminohexanoic Acid) A rigid, 6-carbon linker ideal for creating defined distances; may be hydrophobic. General Peptide Design Principles [2]
β-alanine A shorter, flexible spacer used in fluorescent probes and peptide nucleic acids (PNAs). General Peptide Design Principles [2]

Experimental Protocols for Validation

To diagnose and resolve steric hindrance issues, the following experimental approaches are recommended:

  • Protocol 1: Assessing Ligand Availability and Binding Affinity

    • Surface Plasmon Resonance (SPR): This is the gold-standard method. Immobilize the target antigen on a sensor chip and flow your conjugate over it. A low binding response or affinity (KD) compared to the free ligand indicates steric hindrance or improper orientation [4].
    • Cell-Based Binding and Internalization Assay: Incubate your conjugate with antigen-positive cells at 4°C (for binding) and 37°C (for internalization). Quantify cell-associated conjugate using a fluorescent or radioactive tag. Low values suggest the ligand is not accessible for binding [1] [3].
  • Protocol 2: Evaluating Conjugate Stability

    • Differential Scanning Calorimetry (DSC): Measure the thermal stability of your conjugate. A significant decrease in melting temperature (Tm) compared to the unconjugated antibody or carrier protein can indicate instability introduced by the conjugation chemistry or linker, which can indirectly affect function [4].
    • Plasma Stability Test: Incubate the conjugate in human or mouse blood plasma at 37°C over 24 hours. Analyze aliquots at various time points using thin-layer chromatography (TLC) or HPLC to check for degradation or premature payload release [3].

The following workflow outlines the key steps for optimizing a PEG4-conjugated therapeutic, integrating the experimental protocols mentioned above:

Start Start: PEG4 Conjugate Design Step1 Synthesize Conjugate Start->Step1 Step2 Validate Conjugation Step1->Step2 Step3 In Vitro Functional Assay Step2->Step3 Decision1 Binding/Affinity OK? Step3->Decision1 Step4 In Vivo PK/PD Study Decision2 Stability/PK OK? Step4->Decision2 Decision1->Step1 No (Redesign) Decision1->Step4 Yes Decision2->Step1 No (Optimize) End Lead Candidate Decision2->End Yes

Key Optimization Strategies

Based on the current literature, here are specific strategies to optimize your PEG4 conjugates:

  • Prioritize Site-Specific Conjugation: To ensure a uniform and reproducible Drug-to-Antibody Ratio (DAR) and avoid heterogeneity that complicates analysis and efficacy, use site-specific conjugation techniques over stochastic methods [5] [6].
  • Consider Alternative Spacers: If PEG4 is not optimal, test other spacers. Ahx provides a rigid, defined distance, while cleavable linkers (e.g., Val-Cit or Val-Ala-Gly) enable controlled payload release inside target cells, which is critical for ADC efficacy [2] [7].
  • Systematically Vary Spacer Length: If resources allow, create a small library of conjugates with spacers of varying lengths (e.g., PEG3, PEG4, PEG5) and compare their performance in binding and functional assays to find the optimal distance [3].

References

Understanding dPEG Stability Risks

Author: Smolecule Technical Support Team. Date: February 2026

dPEG (discrete polyethylene glycol) compounds share the hygroscopic nature and stability challenges of broader PEG-based materials. The primary risks involve:

  • Moisture Absorption: PEGs are hydrophilic and will absorb water from the atmosphere, which can lead to physical changes and chemical degradation [1] [2].
  • Impurity Formation: Critical impurities in PEGs, such as peroxides and formaldehyde, can form through auto-oxidation. These impurities are known to promote protein aggregation and covalent modification in biopharmaceutical formulations [2].
  • Physical Instability: Absorbed water acts as a plasticizer, potentially lowering the glass transition temperature and leading to undesirable phase changes in solid formulations [3].

Best Practices for Storage & Handling

To ensure the stability of your hygroscopic dPEG compounds, adhere to the following storage and handling protocols:

  • General Storage: Store in a cool, dry place, protected from air exposure as much as possible. For long-term storage, keep containers tightly sealed and under desiccation [1].
  • Environmental Control: Maintain storage conditions at or below 25°C and 40% Relative Humidity (RH) to minimize hydrolytic degradation [4].
  • Packaging Selection: The packaging material is a critical barrier. The following table summarizes the performance of common packaging materials from a study on hygroscopic pharmaceuticals, which can be directly applied to dPEG compounds [5].
Packaging Material Thickness Key Finding Recommendation
Cellophane Polyethylene Laminating Paper 30 μm Lowest moisture absorption and best maintained tablet hardness. Excellent barrier. The preferred choice for high-risk hygroscopic materials.
Cellophane Polyethylene Laminating Paper 20 μm Moderate moisture absorption. Good barrier. A suitable option for less sensitive compounds.
Glassine Paper N/A Highest moisture absorption and least protection for tablet hardness. Poor barrier. Not recommended for highly hygroscopic compounds.

Formulation Strategies to Reduce Hygroscopicity

Beyond controlled storage, consider these formulation strategies during experimental design to improve stability:

  • Film Coating: Applying a thin, continuous polymer film around a solid core acts as a physical moisture barrier [3].
  • Encapsulation: Enclosing the active dPEG compound within a protective matrix (e.g., using spray-drying) can shield it from environmental moisture [3].
  • Co-Processing with Excipients: Mixing with excipients like silica or phosphates can help deflect moisture away from the hygroscopic active ingredient [3].
  • Crystal Engineering: For crystalline dPEGs, co-crystallization can alter crystal packing to reduce water-attracting sites, though this is more common for pure pharmaceuticals [3].

Experimental Protocol: Testing Moisture Uptake

You can experimentally verify the protection level of different packaging materials using this simplified protocol based on a scientific study [5].

  • Objective: To measure the moisture uptake of a dPEG compound stored in different packaging materials under controlled stress conditions.
  • Materials:
    • dPEG compound
    • Selected packaging materials (e.g., 30μm Cello-Poly, 20μm Cello-Poly, Glassine paper)
    • Button-type temperature and humidity data logger
    • Constant Temperature and Humidity Chamber
    • Analytical balance
  • Method:
    • Package a fixed quantity of the dPEG compound into the different packaging materials.
    • Place the data logger inside a separate set of empty packages to monitor internal RH.
    • Store all packages in the chamber set to 25°C / 75% RH as an accelerated stress condition.
    • Weigh the packaged dPEG samples at predetermined intervals (e.g., days 1, 3, 7) to measure weight gain.
    • Record the internal RH from the data loggers simultaneously.
    • Continue the study until a significant change in weight is observed or for a maximum of 14 days.
  • Expected Outcome: The 30μm cellophane polyethylene laminate is expected to show the lowest internal RH and the least weight gain, confirming its superior barrier properties [5].

Storage Strategy Selection Workflow

This workflow can help you develop a robust storage strategy for your dPEG compounds.

Start Start: Assess dPEG Stability Plan A Is the dPEG compound highly pure and free of peroxide/formaldehyde? Start->A B Is the compound part of a solid dosage form? A->B Yes G Monitor for impurities (peroxides, formaldehyde) upon long-term storage A->G No C Select 30μm Cellophane- Polyethylene Packaging B->C Yes D Use 20μm Cellophane- Polyethylene Packaging B->D No F Consider formulation strategies: Coating, Encapsulation, or Co-Processing C->F D->F E Store in tightly sealed container with desiccant End Store at ≤25°C / ≤40% RH E->End F->End G->E

Frequently Asked Questions

What are the first signs that my dPEG compound has absorbed moisture? The compound may appear wet or clumpy, and in severe cases, it can deliquesce into liquid droplets [1].

Why is controlling humidity more critical than just controlling temperature? High humidity provides the water molecules that drive chemical degradation (like hydrolysis) and physical changes. Many compounds are more sensitive to moisture levels than to mild temperature fluctuations [4].

Are there any specific impurities I should test for in aged dPEG stocks? Yes. You should specifically test for peroxides and formaldehyde, as these are known degradants in PEGs that can directly compromise the stability and efficacy of biopharmaceutical formulations [2].

References

controlling reaction temperature for TFP ester stability

Author: Smolecule Technical Support Team. Date: February 2026

TFP Ester Labeling Protocol

This methodology for conjugating TFP esters to proteins is a primary reference for your experiments [1].

Materials Required

Material Type Specific Requirements & Notes
Protein Any protein or peptide. Optimized for IgG antibodies. Concentration: ≥ 2 mg/mL.
Reaction Buffer 0.1–0.2 M sodium bicarbonate buffer, pH 9.0. Avoid amine-based buffers (e.g., Tris).
Solvent High-quality, anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
Stop Reagent (Optional) 1.5 M hydroxylamine, pH 8.5. Prepare fresh before use.
Purification Gel filtration column (e.g., Sephadex G-25) or extensive dialysis.

Step-by-Step Procedure

  • Prepare Protein Solution: Dissolve ~10 mg of protein in 1 mL of sodium bicarbonate buffer (pH 9.0) [1].
  • Prepare TFP Ester Stock: Dissolve the amine-reactive TFP ester in anhydrous DMF or DMSO at 10 mg/mL. Prepare this immediately before starting the reaction due to stability concerns [1].
  • Initiate Conjugation: While vortexing the protein solution, slowly add 50–100 µL of the TFP ester stock solution (this corresponds to 0.5–1 mg of dye) [1].
  • Incubate: Allow the reaction to proceed for 1 hour at room temperature with continuous stirring [1].
  • Stop Reaction (Optional): Add 0.1 mL of freshly prepared 1.5 M hydroxylamine (pH 8.5) and incubate for another hour at room temperature [1].
  • Purify Conjugate: Separate the conjugate from unreacted dye using a gel filtration column equilibrated with your buffer of choice (e.g., PBS) [1].

Guide to Temperature Control & Stability

While the search results lack specific data on TFP ester stability, the protocol provides clear guidance. Here are the key considerations:

  • Reaction Temperature is Critical: The protocol explicitly states that the conjugation reaction for TFP esters should be incubated at room temperature [1]. This is distinct from sulfonyl chlorides, which require incubation at 4°C. Maintaining this recommended temperature is fundamental for successful labeling.
  • Solvent and Buffer are Key: Using anhydrous DMF or DMSO is crucial to minimize hydrolysis of the ester before it reacts with the protein [1]. The slightly basic pH of 9.0 is also essential for maintaining the target amine groups in a reactive, non-protonated state [1].
  • Data Gap on Stability Kinetics: The available information does not specify the exact hydrolytic half-life of TFP esters or how reaction yield changes with minor temperature fluctuations. For robust troubleshooting, this specific data would be necessary.

Experimental Workflow Diagram

The diagram below outlines the core steps of the TFP ester labeling protocol.

Step 1 Step 1 Step 2 Step 2 Step 1->Step 2 Prepare a1 Dissolve protein in 0.1M bicarbonate, pH 9.0 Step 1->a1 Step 3 Step 3 Step 2->Step 3 Add to a2 Dissolve TFP ester in anhydrous DMF/DMSO Step 2->a2 Step 4 Step 4 Step 3->Step 4 Incubate 1hr a3 Mix solutions Step 3->a3 Step 5 Step 5 Step 4->Step 5 Optional a4 Stir at room temperature Step 4->a4 Step 6 Step 6 Step 5->Step 6 Purify via a5 Add hydroxylamine Step 5->a5 Labeled Protein Labeled Protein Step 6->Labeled Protein a6 Gel filtration or dialysis Step 6->a6

References

Troubleshooting Guide: Minimizing Aggregation in Bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common issues and solutions related to aggregation and poor conjugation outcomes, synthesizing key troubleshooting information [1].

Symptom Potential Issue Recommendations
Little or no signal Low antibody concentration Use antibody concentration >0.5 mg/mL. Concentrate dilute antibodies, but note that kits may also concentrate interfering proteins like BSA. [1]
Impure antibody Use antibodies with >95% purity. Impurities compete for the conjugation label. Purify antibodies from ascites fluid, serum, or culture supernatant to remove protein impurities. [1]
Incompatible antibody buffer Verify antibody buffer. Avoid amine-containing additives like Glycine and Tris, as they interfere with the reaction. BSA and sodium azide are also common incompatible additives. [1]
Poor conjugate stability Conjugate storage conditions Store conjugates undiluted when possible. For HRP conjugates stored at working dilution, use a specialized stabilizer/diluent. PE conjugates must be stored at 4°C, not -20°C. [1]
Inherent antibody instability Determine optimal storage conditions experimentally using small aliquots. Avoid sodium azide for HRP conjugates, as it is an inhibitor. [1]

Core Strategies to Prevent Aggregation

Beyond troubleshooting immediate problems, preventing aggregation involves careful planning and execution of your conjugation protocol.

  • Optimize Starting Material Purity and Buffer: As highlighted in the table, the success of a bioconjugation reaction is highly dependent on the quality of the input antibody. A key strategy is to purify the antibody and place it in a compatible buffer (e.g., PBS) devoid of interfering amines before conjugation [1].
  • Apply Site-Specific and Controlled Bioconjugation: Emerging bioconjugation strategies aim to improve homogeneity and stability. A review notes that advanced methods, including site-specific conjugation and the use of stimuli-responsive linkers, are being developed to address key challenges like aggregation, immunogenicity, and stability [2].
  • Leverage Unified Data and Software: In a research and development context, making data-driven decisions is crucial. Using unified software platforms that integrate data from cloning, protein production, and assay screening can help researchers quickly identify trends, optimize protocols, and select the best candidates, thereby reducing failures that might lead to issues like aggregation [3].

Experimental Workflow for Aggregation Prevention

The following diagram outlines a logical workflow designed to help you prevent aggregation issues in your bioconjugation experiments.

Start Start Bioconjugation Step1 Analyze Input Antibody Start->Step1 Check1 Concentration > 0.5 mg/mL? Step1->Check1 Check2 Purity > 95%? Check1->Check2 Yes Step4 Concentrate Antibody Check1->Step4 No Check3 Buffer is amine-free? Check2->Check3 Yes Step3 Purify & Buffer Exchange Check2->Step3 No Step2 Proceed with Conjugation Check3->Step2 Yes Check3->Step3 No End Proceed to Characterization Step2->End Step3->Step2 Step4->Check2

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Conclusion

Minimizing aggregation is fundamentally about controlling the starting materials and reaction environment. The most effective approach is a proactive one:

  • Characterize your input antibody thoroughly for concentration, purity, and buffer composition.
  • Purify and prepare it to meet the strict requirements of the conjugation chemistry.
  • Troubleshoot systematically using the guide above if problems arise.

References

purification techniques for hydrolysis-sensitive PEG derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hydrolysis-Sensitive PEG Derivatives

Hydrolysis-sensitive PEG derivatives, primarily those with ester-based end-group chemistry (e.g., PEG-diacrylate, or PEGDA), are prone to unwanted breakdown in aqueous environments, especially at neutral to basic pH or elevated temperatures [1]. In contrast, derivatives with stable linkages like acrylamides (e.g., PEG-diacrylamide, or PEGDAAm) resist non-specific hydrolysis [1] [2]. The core purification challenge is to use methods that avoid these hydrolytic conditions.

Recommended Purification Techniques

The table below compares the key purification methods suitable for hydrolysis-sensitive PEGs.

Technique Key Feature for Hydrolysis Sensitivity Common Issues Solutions & Optimization Tips
Polystyrene-Divinylbenzene (PS-DVB) Chromatography [3] Uses ethanol/water eluants; avoids chlorinated solvents [3]. Method development for specific derivatives. Use a clean, preconditioned column with ethanol/water mobile phases on a preparative scale [3].
Size-Exclusion Chromatography (SEC) [4] [5] A fast process with an aqueous mobile phase; requires careful control of conditions [4]. Distorted peak shapes on PS-DVB columns with THF [5]. For THF on PS-DVB columns, pre-condition with 5% trifluoroacetic acid (TFA). Prefer aqueous SEC with modern columns for safety and performance [5].
HPLC with Various Detectors [4] Enables rapid analysis and purification. PEGs lack UV chromophores [4]. - Use RID, ELSD, or MS detectors instead of, or in addition to, UV [4].
Dialysis & Precipitation Standard lab techniques. Prolonged exposure to aqueous or impure solvents. Use high-purity, cold solvents. Prefer cold diethyl ether for precipitation. Minimize processing time [3] [1] [2].

Troubleshooting Common Purification Problems

Here are solutions to frequently encountered issues:

  • Problem 1: Low product recovery after purification

    • Cause: The hydrolysis-sensitive product is degrading on the column or during solvent evaporation.
    • Solution: Ensure your method uses a neutral pH and avoids heating. For solvent removal, use gentle rotary evaporation at low temperatures (<30°C) and consider using a cold trap [1].
  • Problem 2: Unwanted product degradation or modification

    • Cause: Using acidic modifiers (like TFA) in the mobile phase or storing the product in a suboptimal solvent.
    • Solution: If TFA conditioning is essential for HPLC, ensure the column is thoroughly re-equilibrated with your primary mobile phase afterward [5]. Store purified derivatives in a dry, solid state or in a stable, anhydrous solvent at -20°C [1].
  • Problem 3: Inadequate separation from starting materials or byproducts

    • Cause: The chromatographic method lacks sufficient resolution for your specific derivative.
    • Solution: Screen different columns. Modern aqueous SEC columns can offer excellent oligomer resolution. Optimize the gradient (for RP-HPLC) or solvent composition to improve separation [4] [5].

Experimental Protocol: Purification via PS-DVB Chromatography

This workflow outlines a reliable preparative-scale method for purifying hydrolysis-sensitive PEG derivatives using PS-DVB resin with ethanol/water eluants, based on a published approach [3].

cluster_prep Column Preparation cluster_run Purification Run cluster_workup Product Recovery Start Start: Crude PEG Derivative Pack Pack Chromatography Column with PS-DVB Beads Start->Pack Equil Equilibrate Column with Ethanol/Water Mixture Pack->Equil Load Load Crude Sample (Dissolved in Ethanol/Water) Equil->Load Wash Wash Column with Starting Eluent Load->Wash Elute Elute Product with Ethanol/Water Gradient Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, HPLC) Collect->Analyze Analyze->Wash Impurities detected? Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate under Reduced Pressure (<30°C) Pool->Concentrate Precipitate Precipitate in Cold Diethyl Ether Concentrate->Precipitate Dry Dry Under Vacuum Precipitate->Dry End End: Pure, Dry Product Dry->End

Key Considerations:

  • Resin: Use polystyrene-divinylbenzene (PS-DVB) beads as the stationary phase [3].
  • Eluants: Prepare mobile phases using ethanol and water. A gradient from higher water content to higher ethanol content can effectively elute the pure product [3].
  • Monitoring: Use TLC or analytical HPLC to identify which fractions contain the pure product.
  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation at low temperature (<30°C). To further purify and isolate the solid product, precipitate it by adding the concentrated solution dropwise into a large volume of cold diethyl ether, then filter and dry under vacuum [3] [1] [6].

References

TFP ester hydrolytic stability vs NHS ester

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: TFP Ester vs. NHS Ester

The core difference lies in their performance in aqueous environments, which is critical for bioconjugation reactions. The following table summarizes the key comparative attributes:

Feature NHS Ester TFP Ester
Hydrolytic Stability Lower; highly prone to base-catalyzed hydrolysis [1] [2] [3] Higher; significantly more stable in aqueous media, particularly at basic pH [1] [2] [4]
Optimal Reaction pH with Amines pH 7.0 - 7.2 [1] > pH 7.5 [1]
Half-life in Aqueous Solution Short, pH-dependent [4] Consistently longer than NHS esters across a wide pH range [1]
Key Advantage Well-known, standard chemistry [5] Allows for efficient conjugation at higher pH where amine nucleophiles are deprotonated, without significant loss to hydrolysis [1] [2]
Consideration Hydrolysis competes with aminolysis, reducing coupling efficiency [3] More hydrophobic; shorter chain TFP esters may have reduced water solubility, often requiring water-miscible organic co-solvents [1]

Experimental Evidence and Key Data

The superiority of TFP esters is demonstrated in specific experimental contexts:

  • Superior Performance in DNA Microarray Fabrication: A study creating self-assembled monolayers (SAMs) on gold for DNA arrays directly compared NHS and TFP ester-terminated surfaces. At a pH of 10, the TFP surface was vastly more effective, with DNA arrays exhibiting a five-fold greater surface density of DNA molecules, reduced background fluorescence, and smaller spot radii compared to NHS analogs [2]. This performance is linked to the competing hydrolysis reaction; the study found that the TFP surface had a 10-fold longer half-life under the pH 10 coupling conditions than the NHS surface [2].

  • Confirmed Stability for Protein Labeling: Commercial suppliers explicitly note that TFP esters "display much better stability toward hydrolysis in aqueous media," which leads to more efficient and reproducible labeling of proteins and other biopolymers compared to NHS esters [4] [6]. One source quantitatively confirms that TFP esters consistently display longer half-lives than NHS esters across a wide range of pH values [1].

The Competing Reactions in Bioconjugation

The following diagram illustrates the critical competitive processes that occur when an activated ester is used in an aqueous, buffered solution. The desired reaction (aminolysis) competes directly with hydrolysis, which deactivates the ester.

G ActivatedEster Activated Ester (e.g., NHS or TFP) AmideProduct Desired Product: Stable Amide Conjugate ActivatedEster->AmideProduct  Aminolysis AcidByproduct Waste: Hydrolyzed Acid ActivatedEster->AcidByproduct  Hydrolysis Amine Amine-containing Molecule (R-NH₂) Amine->AmideProduct Hydrolysis Water (H₂O) Hydrolysis->AcidByproduct

The key takeaway is that TFP esters undergo hydrolysis at a slower rate than NHS esters, meaning a greater proportion of the activated ester remains available for the desired conjugation reaction with amines during the experimental timeframe [1] [2].

Protocol Considerations for TFP Esters

To leverage the advantages of TFP esters, consider these practical aspects based on the experimental literature:

  • Reaction pH: The optimal pH for conjugating TFP esters to amines is >7.5 [1]. This higher pH ensures that a greater fraction of the amine groups are deprotonated and act as nucleophiles, while the TFP ester's stability minimizes concurrent hydrolysis.
  • Staged Conjugations: If you are performing a multi-step conjugation (e.g., using a heterobifunctional crosslinker with both a TFP ester and a maleimide group), it may be necessary to react the maleimide-thiol first at a lower pH (e.g., 6.5-7.0) to avoid maleimide ring hydrolysis or unwanted side reactions, before raising the pH to react the TFP ester [1].
  • Solubility: Shorter-chain TFP esters can be less soluble in water than their NHS counterparts due to the hydrophobic TFP moiety. This can be overcome by using dry, water-miscible co-solvents like DMAC or acetonitrile to dissolve the reagent first [1] [4].

Conclusion and Recommendation

References

Azido-PEG4-TFP ester conjugation efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Conjugation Efficiency & Hydrolytic Stability

The defining feature of Azido-PEG4-TFP ester is its 2,3,5,6-tetrafluorophenyl (TFP) ester, which offers significant benefits in conjugation efficiency and stability compared to commonly used N-hydroxysuccinimide (NHS) esters [1] [2].

The table below summarizes the key comparative data:

Parameter TFP Ester NHS Ester
Optimal Reaction pH 7.5 – 8.0 [1] 7.0 – 7.5 [1]
Hydrolytic Half-Life (pH 7.4) ~6.1 hours [2] ~1.9 hours [2]
Relative Amine Reactivity Higher at optimal pH [1] Moderate [1]
Conjugation vs. Hydrolysis (k_conj/k_hyd) 12.4 (with 10 mM amine) [2] Lower than TFP esters [2]

Experimental Protocols for Conjugation

The high efficiency of this compound is realized through specific experimental conditions. Here are protocols for its two primary reactions.

Conjugation via TFP Ester to Primary Amines

This is the first step, typically used to attach the linker to your protein or molecule of interest.

  • Principle: The TFP ester reacts with primary amines (e.g., lysine side chains or N-termini) to form a stable amide bond, releasing TFP alcohol [1] [2].
  • Buffer: Use a 0.1 M borate buffer (pH 8.0) for optimal reactivity [1] [3]. Avoid amine-containing buffers like Tris or glycine, as they will compete in the reaction [3].
  • Procedure:
    • Prepare your target molecule (e.g., antibody, protein) in the borate buffer (pH 8.0).
    • Dissolve this compound in a dry, water-miscible solvent like anhydrous DMSO or acetonitrile immediately before use [1] [2].
    • Add the linker solution to the target molecule with gentle mixing. A typical molar excess of linker (e.g., 5-20x) is used to drive the reaction to completion.
    • Allow the reaction to proceed for 1-2 hours at room temperature.
    • Purify the conjugated product (e.g., via gel filtration or dialysis) to remove unreacted linker and hydrolysis byproducts [3].
Click Chemistry via Azide Group

The second step utilizes the now-displayed azide group for bioorthogonal ligation.

  • Principle (CuAAC): The azide group reacts with a terminal alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming a stable 1,2,3-triazole linkage [1] [2].
  • Reaction Setup:
    • To the azide-functionalized molecule from the previous step, add the alkyne-containing payload (e.g., a dye, drug, or other molecule).
    • Add the catalyst system: Copper(II) sulfate (0.5-1.0 mM) and a reducing agent like sodium ascorbate (2.0-5.0 mM) to generate the active Cu(I) species in situ [2].
    • Incubate the reaction mixture at 25-37°C. The PEG4 spacer can enhance the reaction rate by reducing steric hindrance [2].
    • Purify the final conjugate to remove copper catalysts [3].

The following diagram illustrates the sequential conjugation workflow:

G A Protein with Primary Amine C Step 1: Amine Conjugation (pH 8.0 Borate Buffer) A->C B This compound B->C D Azide-Functionalized Protein C->D F Step 2: Click Chemistry (CuAAC: CuSO4, Sodium Ascorbate) D->F E Alkyne-Payload E->F G Final Bioconjugate F->G

Key Factors for Optimization

To maximize conjugation efficiency, consider these parameters derived from kinetic studies:

Factor Optimal Range / Condition Impact on Yield
pH for Amine Coupling 8.0 [1] Maximizes reaction rate and minimizes hydrolysis.
Copper Catalyst (CuSO₄) 0.5 – 1.0 mM [2] Linear increase in yield up to ~89%.
Reducing Agent (Sodium Ascorbate) 2.0 – 5.0 mM [2] Maintains Cu(I) state, crucial for catalysis.
Reaction Temperature 25 – 37°C [2] 37°C can improve CuAAC yield by 18%.
Buffer Selection HEPES [2] Reduces hydrolysis by 41% compared to phosphate buffer.

Advantages Summary

  • Superior Handling: The enhanced hydrolytic stability of the TFP ester simplifies experimental setup compared to NHS esters [1] [2].
  • Sequential Conjugation: Its stability allows for a two-step conjugation process (amine coupling followed by click chemistry) without the need for intermediate purification [2].
  • Improved Solubility: The discrete PEG4 spacer increases water solubility and reduces steric hindrance, improving reaction kinetics with both the TFP ester and the azide groups [1] [2].

References

click chemistry reagent comparison Azido-PEG4-TFP

Author: Smolecule Technical Support Team. Date: February 2026

Reagent Comparison at a Glance

Feature Azido-PEG4-TFP Ester NHS Esters DBCO Reagents
Primary Reactive Group TFP Ester & Azide [1] [2] NHS Ester [3] Dibenzocyclooctyne (DBCO) [4]
Conjugation Partners TFP end: Primary amines [3]. Azide end: Terminal alkynes (via CuAAC) or strained alkynes (e.g., DBCO, BCN via SPAAC) [1] [2] Primary amines (e.g., lysine residues) [3] Azides (via copper-free SPAAC) [4]
Key Advantage Heterobifunctional; enables sequential, two-step conjugation [1]. Most commonly used amine-reactive reagent [3]. Fast, copper-free click chemistry; ideal for live-cell studies [4].
Stability in Water Superior hydrolysis stability compared to NHS esters [3]. High susceptibility to hydrolysis [3]. Stable under physiological conditions [4].
Optimal pH for Amine Conjugation > 7.5 [3] 7.0 - 7.2 [3] pH-insensitive (typically performed at neutral pH) [4] [5].
Solubility Considerations Lower water solubility due to hydrophobic TFP group; may require organic co-solvents (DMac, acetonitrile) [3]. PEG spacer improves solubility [2]. Generally good water solubility [3]. Varies by specific derivative; ADIBO/DBCO balances reactivity and hydrophilicity [4].
Toxicity / Biocompatibility Copper catalyst (CuAAC) is cytotoxic; use SPAAC for in vivo/live-cell applications [4] [5]. N/A (standard for protein bioconjugation). Non-toxic and biocompatible, as no copper catalyst is needed [4].

Experimental Workflow and Protocols

The power of this compound lies in its heterobifunctionality, allowing for a controlled, two-step conjugation process. The following diagram outlines a typical workflow for creating a protein-payload conjugate.

G Protein Protein (Primary Amines) Step1 Step 1: Amine Conjugation Buffer, pH > 7.5 Protein->Step1 TFPReagent This compound TFPReagent->Step1 AzideProtein Azide-Modified Protein Step2 Step 2: Click Chemistry (CuAAC or SPAAC) AzideProtein->Step2 Payload Payload with Alkyne/DBCO Payload->Step2 FinalConjugate Protein-Payload Conjugate Step1->AzideProtein Step2->FinalConjugate

Step 1: Conjugation to Primary Amines via TFP Ester

This step modifies your protein or molecule of interest, installing an azide group for the subsequent click reaction [1].

  • Procedure:
    • Dissolve the target molecule (e.g., an antibody) in a pH-adjusted buffer (e.g., Borate buffer, pH 8.5-9.0 or PBS, pH 7.5-8.0). A pH greater than 7.5 is optimal for the TFP ester reaction [3].
    • Prepare a stock solution of this compound in a water-miscible organic solvent like anhydrous DMSO, DMac, or acetonitrile. This is necessary due to the low water solubility of the TFP group [3].
    • Add the TFP ester solution dropwise to the stirred protein solution. A typical molar excess of 5-20x of reagent to protein is a common starting point, which should be optimized.
    • Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.
    • Purify the azide-modified protein from unreacted reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.
Step 2: Conjugation via Click Chemistry

The azide-modified molecule can now be conjugated to any molecule containing a compatible click chemistry group. You have two primary paths, depending on your application.

Path Protocol & Considerations

| CuAAC (With Terminal Alkynes) | - Procedure: Mix the azide-modified protein with the terminal alkyne-bearing payload. Add a catalyst system, typically CuSO₄ (copper source) and a reducing agent like sodium ascorbate (to maintain Cu(I)), along with a stabilizing ligand such as THPTA to reduce copper toxicity and accelerate the reaction [4] [5].

  • Use Case: Standard bioconjugation where copper toxicity is not a concern (e.g., in vitro assays).
  • Note: Requires optimization of copper and ligand concentrations [4]. | | SPAAC (With Strained Alkynes like DBCO) | - Procedure: Simply mix the azide-modified protein with the DBCO-functionalized payload. No copper catalyst is required [4] [2].
  • Use Case: Essential for in vivo work, live-cell labeling, or when the molecules or cells are sensitive to copper toxicity [4].
  • Advantage: Simpler protocol with no additives needed; faster than CuAAC in many contexts [4]. |

Key Considerations for Your Research

  • Stability vs. Solubility: The main trade-off with TFP esters is their superior stability against hydrolysis versus their lower water solubility. If your experiment cannot tolerate organic co-solvents, NHS esters might be a more practical choice despite their faster degradation [3].
  • Choosing Your Click Path: Your choice between CuAAC and SPAAC should be primarily driven by your biological system. For any work with live cells or animal models, the copper-free SPAAC path is strongly recommended [4] [5].
  • Beyond the Basics: For the most demanding applications, such as ultra-fast kinetics or dual-labeling experiments, consider even more advanced bioorthogonal chemistries like the tetrazine-trans-cyclooctene (TCO) ligation, which offers unparalleled speed [6] [4].

References

amine reactivity TFP ester vs NHS ester pH range

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: TFP Esters vs. NHS Esters

The table below summarizes the key differences between Tetrafluorophenyl (TFP) esters and N-Hydroxysuccinimide (NHS) esters to help you choose the right reagent for your experimental conditions.

Feature TFP Ester NHS Ester
Reactive Group 2,3,5,6-Tetrafluorophenyl [1] [2] N-Hydroxysuccinimide [3]
Reaction Product Stable amide bond [1] [2] Stable amide bond [3]
Optimal pH Range 7.5 - 8.5 [1] [4] [5] 7.0 - 7.5 (for standard NHS); up to pH 9.0 is possible but efficiency decreases due to hydrolysis [1] [3]
Hydrolytic Stability Higher stability in aqueous buffers; slower hydrolysis [1] [4] [2] Lower stability in aqueous buffers; faster hydrolysis, especially at higher pH [4] [6] [3]
Reactivity with Amines More reactive towards primary amines under optimal pH conditions [1] [5] Standard reactivity [3]
Key Advantage Superior performance in basic conditions due to longer half-life, leading to more efficient and reproducible labeling [4] [2] [6] Well-known, established chemistry; often the default choice [4]
Consideration Shorter-chain TFP esters may have reduced water solubility; may require organic co-solvents like DMAC or acetonitrile [4] Hydrolysis competes with the amine reaction, reducing efficiency, particularly in dilute protein solutions or at higher pH [3]

Supporting Experimental Data

The advantages of TFP esters are supported by experimental evidence comparing their stability and performance against NHS esters.

  • Hydrolysis Half-Life: Experimental data confirms that TFP esters have a significantly longer half-life in aqueous solutions at basic pH compared to NHS esters. One study on self-assembled monolayers (SAMs) showed that TFP surfaces exhibited a 10-fold increase in half-life under pH 10 coupling conditions compared to NHS surfaces [6]. While the exact half-life in hours depends on specific temperature and buffer conditions, this data clearly demonstrates the superior stability of TFP esters.
  • Coupling Efficiency: The same study on SAMs compared the surface density of coupled DNA molecules at different pH levels. While coupling efficiency for both TFP and NHS esters increased with pH, the NHS surface showed a significant decrease in coupling density at pH 10 due to competitive hydrolysis. In contrast, the TFP surface maintained high efficiency, resulting in a five-fold greater surface density of DNA molecules at pH 10 [6].

Experimental Protocol for Conjugation

The following workflow outlines a general protocol for conjugating a TFP-ester functionalized reagent (e.g., a dye or crosslinker) to an amine-containing biomolecule like a protein or antibody.

cluster_0 Step 1 Details: cluster_1 Step 2 Details: cluster_2 Step 4 Details: Start Start Conjugation Experiment P1 1. Prepare Reaction Components Start->P1 P2 2. Dissolve TFP Ester Reagent P1->P2 A1 A. Dissolve amine-containing protein in reaction buffer P3 3. Mix Solutions P2->P3 B1 A. Use dry DMSO, DMAC, or acetonitrile P4 4. Run Conjugation Reaction P3->P4 P5 5. Quench & Purify P4->P5 C1 A. Incubate at pH 7.5 - 8.5 End Analyze Conjugate P5->End A2 B. Ensure buffer is amine-free (e.g., Phosphate, HEPES, Borate) A3 C. DO NOT use Tris or Glycine buffers B2 B. Protect from moisture C2 B. Typical duration: 0.5 to 4 hours C3 C. Room temperature or 4°C

Critical Protocol Notes:
  • Buffer Selection: The reaction must be performed in an amine-free buffer [4] [3]. Common suitable buffers include phosphate, carbonate-bicarbonate, HEPES, or borate within the pH 7.5-8.5 range. Avoid Tris or glycine buffers as they contain primary amines and will compete with your target molecule, consuming the reagent [3].
  • Reagent Solubility: While longer dPEG-linkers (dPEG8 and above) impart good water solubility, shorter TFP esters can be hydrophobic [4]. Dissolving the reagent in a dry, water-miscible organic solvent like DMSO, DMAC, or acetonitrile first is recommended to ensure proper dissolution and reaction efficiency [1] [4] [5].
  • Quenching and Purification: After the reaction, any unreacted TFP ester can be quenched by adding a solution of excess primary amine (e.g., Tris or glycine buffer) [3]. The final conjugate typically requires purification via dialysis, gel filtration, or other chromatographic methods to remove byproducts and unreacted reagents.

Decision Guide for Practical Applications

  • Choose TFP Esters when: You are working at a basic pH (7.5-8.5 or higher), require high reproducibility with minimal hydrolysis, or are working with dilute protein solutions where reagent loss to hydrolysis would be critical [1] [4] [6].
  • Choose NHS Esters when: Your reaction is performed at a near-neutral pH (7.0-7.5) and you prioritize the convenience of a widely familiar protocol. They are also a practical choice when organic co-solvents are not desirable and the linker chain is sufficiently hydrophilic [4].

References

comparison of heterobifunctional PEG linkers for bioconjugation

Author: Smolecule Technical Support Team. Date: February 2026

Heterobifunctional PEG Linkers at a Glance

The following table summarizes widely used types of heterobifunctional PEG linkers, their reactive groups, and primary applications.

Linker Type (X-PEG-Y) Reactive Group (X) Reactive Group (Y) Key Characteristics & Applications Representative Examples (from search results)
Amine & Carboxyl Reactive [1] [2] Amine (-NH₂) Carboxyl (-COOH) Both groups are stable and can be activated; useful for forming amide bonds between components [1]. NH₂-PEG-COOH [1]
Amine & Sulfhydryl Reactive [2] NHS Ester (Amine-reactive) Maleimide (Sulfhydryl-reactive) A classic, widely used combination for conjugating amines (e.g., lysine) to thiols (e.g., cysteine); offered with various PEG spacer lengths [2]. SM(PEG)ₙ crosslinkers (e.g., n=2 to 24) [2]
Click Chemistry Compatible [3] [1] Azide Alkyne Enable highly selective, bioorthogonal Cu-catalyzed azide-alkyne cycloaddition; ideal for complex biomolecule assembly [3]. Azide-PEG-NHS, Alkyne-PEG-Maleimide [1]
Protected / Activatable [1] TBOC-protected Amine Hydroxyl (-OH) or Carboxyl (-COOH) The protection group (e.g., TBOC, FMOC) can be removed to reveal a free amine, allowing for controlled, sequential conjugation [1]. TBOC-PEG-OH, FMOC-PEG-COOH [1]
Siloxane-Anchored Functional [4] [5] Siloxane (Surface-binding) Carboxylic Acid Designed to covalently bind to metal oxide surfaces (e.g., iron oxide nanoparticles) while providing a functional group for further bioconjugation [4] [5]. Siloxane-PEG-Carboxylic Acid [4]

Common Conjugation Methodologies

The conjugation process often depends on the reactive groups involved. Here is a detailed protocol for a common strategy: coupling an antibody to a carboxyl-functionalized PEG layer on a nanoparticle using EDC/NHS chemistry [4] [5].

Workflow: Antibody Coupling to Carboxylated Nanoparticles

The following diagram illustrates the key steps in this conjugation workflow:

Step1 1. Nanoparticle Functionalization Step2 2. Carboxyl Group Activation Step1->Step2 Step3 3. Antibody Conjugation Step2->Step3 Step4 4. Purification & Analysis Step3->Step4

Experimental Protocol [4] [5]:

  • Nanoparticle Functionalization:

    • Iron oxide nanoparticles are coated with a heterobifunctional PEG ligand (e.g., siloxane-PEG-carboxylic acid) via siloxane chemistry.
    • Reagents: Toluene, triethylamine, water.
    • Procedure: The nanoparticles are dispersed in toluene with the siloxane-PEG ligand, triethylamine, and a small amount of water. The mixture is sonicated for 5 hours. The particles are then precipitated, magnetically separated, and washed with acetone before being dispersed in water [5].
  • Carboxyl Group Activation:

    • The carboxylic acid terminals on the PEG layer are activated to form NHS esters, making them reactive toward amines.
    • Reagents: MES buffer (50 mM, pH 5.5), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).
    • Procedure: The nanoparticle solution (3 mg/mL in MES buffer) is mixed with EDC and NHS (0.75 mg each per 1 mL of NP solution). The activation proceeds for 20 minutes with shaking [5].
  • Antibody Conjugation:

    • The activated NHS esters are reacted with primary amines on the antibody.
    • Procedure: The activated nanoparticle solution is mixed with the antibody solution (diluted in MES buffer) and shaken for 1 hour [5].
  • Purification and Analysis:

    • Uncoupled antibodies are removed, and the success of conjugation is verified.
    • Purification: The conjugate is purified using a magnetic separation column, rinsing with phosphate buffer (20 mM, pH 7) to remove excess reagents [5].
    • Analysis: The presence and activity of the conjugated antibody can be assessed by enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR) to confirm binding functionality [4].

Key Considerations for Linker Selection

When designing your bioconjugation strategy, consider these factors:

  • Solubility and Stability: The PEG backbone significantly improves water solubility and reduces aggregation of bioconjugates. It also enhances colloidal stability, which is critical in complex biological environments like blood plasma [4] [2].
  • Spacer Arm Length: The length of the PEG chain (number of ethylene glycol units) can be critical. A longer spacer may be necessary to ensure the conjugated biomolecule (e.g., an antibody) can properly interact with its target by reducing steric hindrance [3] [2].
  • Orthogonal Reactivity: Heterobifunctional linkers allow for sequential and controlled conjugation of two different molecules, minimizing homocoupling or self-polymerization [3].
  • Commercial and Custom Sources: Many companies, such as JenKem Technology [1] and Thermo Fisher Scientific [2], offer a wide range of heterobifunctional PEGs. They also provide custom synthesis services for linkers with specific molecular weights and functional group combinations not listed in standard catalogs.

References

evaluation of Azido-PEG4-TFP in nanoparticle functionalization

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Azido-PEG4-TFP Ester in Functionalization

This compound is a heterobifunctional crosslinker critical for creating targeted nanoparticles. Its two reactive groups enable a two-step, "click chemistry" conjugation strategy that is highly efficient and specific [1].

  • TFP Ester End: Reacts with primary amines (e.g., on lysine residues of nanoparticles or antibodies) to form a stable amide bond [1] [2].
  • Azide End: Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with a molecule containing a complementary alkyne or DBCO group [1].

The integrated PEG4 spacer is a key feature that increases water solubility, reduces steric hindrance, and enhances the kinetics of the subsequent click reaction [1].

The following diagram illustrates the typical two-step workflow for using this crosslinker to functionalize a nanoparticle.

G NP Nanoparticle with Primary Amines Step1 Step 1: Amine Conjugation (TFP ester reaction) NP->Step1 Linker This compound Linker->Step1 NP_Azide Azide-functionalized Nanoparticle Step1->NP_Azide Step2 Step 2: Click Conjugation (SPAAC reaction) NP_Azide->Step2 DBCO_Ligand DBCO-modified Targeting Ligand DBCO_Ligand->Step2 Final Final Functionalized Nanoparticle Step2->Final

Performance Advantages and Experimental Data

While direct product comparisons are scarce, published research highlights the general advantages of the chemistry that this compound enables. The table below summarizes key performance attributes based on the available data.

Performance Attribute Key Advantage Supporting Data / Rationale
Conjugation Efficiency Fast reaction kinetics for the click step. SPAAC with DBCO has a second-order rate constant of 0.24 M⁻¹s⁻¹ [1].
Stability Superior hydrolytic stability of the TFP ester. TFP ester half-life is ~6.1 hours at pH 7.4, compared to ~1.9 hours for NHS esters [1].
Functional Output Enables high copy number ligand display. Similar iEDDA conjugation on EVs achieved ~450-600 copies of IgG per nanoparticle [3].
Orthogonality Minimal cross-reactivity in multi-step protocols. TFP esters show <5% cross-reactivity with DBCO groups during simultaneous conjugation [1].

Standard Conjugation Protocol

This protocol details the steps to functionalize amine-bearing nanoparticles with a DBCO-modified targeting ligand (e.g., a peptide or antibody) [1] [2].

Step 1: Functionalize Nanoparticle with Azide Groups

  • Preparation: Dissolve this compound in anhydrous DMSO to a final concentration of 10-100 mM.
  • Reaction: Add a 10-50x molar excess of the this compound stock solution to your nanoparticle solution in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.0). Critical: Avoid amine-containing buffers like Tris.
  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
  • Purification: Purify the azide-functionalized nanoparticles from unreacted linkers using a suitable method such as gel filtration chromatography (e.g., Bio-Spin columns) or ultrafiltration. The successful addition of azides can be confirmed by analytical methods like HPLC or mass spectrometry [2].

Step 2: Conjugate DBCO-Modified Ligand

  • Preparation: Dilute your DBCO-modified targeting ligand into the same buffer as the purified azide-nanoparticles.
  • Reaction: Mix the DBCO-ligand with the azide-nanoparticles. Use a stoichiometric ratio based on your desired ligand density, often with a slight excess of DBCO.
  • Incubation: Allow the reaction to proceed for 2-24 hours at room temperature or 4°C. The SPAAC reaction does not require copper.
  • Final Purification & Analysis: Purify the final functionalized nanoparticles via size-exclusion chromatography (e.g., a Superdex column). Characterize the product using techniques such as:
    • Dynamic Light Scattering (DLS) for size and PDI.
    • UV-Vis Spectroscopy to quantify ligand loading.
    • LC-MS or UPLC to confirm conjugation efficiency and purity [2].

Application in Nanoparticle Research

This conjugation strategy is widely used to create advanced nanomedicines. For instance:

  • Cancer Immunotherapy: Extracellular vesicles (EVs) have been functionalized with immunomodulatory ligands using similar click chemistry approaches, demonstrating significantly enhanced anti-tumor responses at lower doses with fewer side effects [3].
  • Vaccine Development: HPV-based virus-like particles (VLPs) have been successfully conjugated with HIV-1 envelope glycoprotein trimers using a DBCO-PEG4-TFP ester linker to create potent combinatorial vaccines [4].

Guidance for Your Product Evaluation

To create your own comparative data, consider designing experiments that test these key performance metrics against alternative linkers (e.g., NHS-PEG4-DBCO, Maleimide-PEG4-DBCO):

Evaluation Metric Method
Conjugation Efficiency UPLC/HPLC to measure reaction completion and byproducts.
Ligand Density Quantify via fluorescence tag or ELISA.
Stability Monitor hydrolysis rate of the stored linker by HPLC.
Functional Activity Test binding efficiency (e.g., SPR, cell binding assay) of the final conjugate.

References

discrete PEG vs polydisperse PEG conjugation outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Definitions and Comparison

The core difference lies in the uniformity of the polymer chains.

  • Discrete PEG (Monodisperse PEG): A pure substance where every molecule has an identical, precise chain length and molecular weight. It has a Polydispersity Index (PDI) of 1.0 [1].
  • Polydisperse PEG: A mixture of polymer chains of varying lengths, resulting in a distribution of molecular weights around an average. It has a PDI above 1.1 [1]. Well-controlled synthetic versions have a PDI of 1.02-1.10, while typical step polymerizations yield a PDI around 2.0 [2].

The diagram below illustrates how these two types of PEG are synthesized and how their differences in uniformity lead to distinct conjugation outcomes.

G cluster_0 Polymerization Process cluster_1 Resulting Product cluster_2 Conjugation Outcome Start Start: PEG Synthesis PolyDispersePath Polydisperse PEG (Ring-Opening Polymerization) Start->PolyDispersePath MonoDispersePath Discrete PEG (Stepwise Organic Synthesis) Start->MonoDispersePath PolyProduct Mixture of different chain lengths (PDI > 1.1) PolyDispersePath->PolyProduct MonoProduct Single, precise chain length (PDI = 1.0) MonoDispersePath->MonoProduct PolyConjugate Heterogeneous Mixture Complex purification Variable activity PolyProduct->PolyConjugate MonoConjugate Homogeneous Product Simplified characterization Consistent activity MonoProduct->MonoConjugate Note Discrete PEG enables precise drug design and optimization MonoConjugate->Note

Comparative Performance Data

The different properties of discrete and polydisperse PEG lead to significant variations in performance regarding product quality, biological activity, and immunogenicity.

Table 1: Key Characteristics and Conjugation Outcomes

Aspect Discrete PEG (Monodisperse) Polydisperse PEG
Molecular Weight Precise, single molecular weight [1] Average molecular weight with distribution [1]
Polydispersity Index (PDI) 1.0 [1] >1.1 (typically 1.02-2.0 or higher) [1] [2]
Conjugation Product Homogeneous, single entity [3] Heterogeneous mixture of conjugates [1] [3]
Product Quality & Characterization High batch-to-batch consistency; simplified purification and analysis [1] [3] Complex purification; difficult characterization and quality control [1]
Biological Activity / Potency Can minimize loss of activity due to precise conjugation site control [3] Higher risk of binding site interference and variable activity [3]
Immunogenicity Demonstrated reduced immunogenicity in studies [1] [4] Associated with rising levels of anti-PEG antibodies, leading to accelerated blood clearance (ABC effect) and hypersensitivity [1]

Table 2: Experimental and Commercial Evidence

Application / Drug PEG Type Used Observed Outcome
Movantik (naloxegol) Discrete PEG (m-PEG7 linker) [1] Improved solubility, bioavailability, and pharmacokinetics vs. conventional PEG [1].
Trodelvy (Sacituzumab govitecan) Short monodisperse PEG unit in ADC linker [2] Successful ADC drug utilizing a discrete PEG linker.
PEGylated Liposomes (e.g., Doxil) Polydisperse PEG (e.g., mPEG2000-DSPE) [1] [2] Prolonged circulation; but anti-PEG antibodies can cause accelerated blood clearance (ABC effect) [1].
COVID-19 mRNA Vaccines Polydisperse PEG lipids (e.g., PEG2000-DMG) [2] Essential for particle stability and stealth; implicated in rare hypersensitivity reactions [1].
Comparative Study (PEGylated Proteins) Monodisperse OEG Polyamides vs. Conventional PEG M-PEGylated proteins showed high monodispersity, a biodegradable "stealth" cloak, and tunable conformation [4].

Experimental Protocols for Comparison

To objectively compare conjugation outcomes, researchers employ specific experimental workflows. Key methodologies are outlined below.

1. Protocol for Comparing Conjugate Homogeneity This protocol assesses the purity and uniformity of the final PEGylated product.

  • Objective: To analyze the heterogeneity and molecular weight distribution of PEGylated proteins or peptides [3] [5].
  • Materials: PEGylated product, Size Exclusion Chromatography (SEC) columns, MALDI-TOF Mass Spectrometry equipment [3] [5].
  • Procedure:
    • Purification: First, purify the PEGylated conjugate using dialysis or filtration to remove unreacted PEG and salts [5].
    • Size Exclusion Chromatography (SEC): Inject the purified conjugate onto an SEC-HPLC system. Polydisperse PEG conjugates will show a broad peak, while discrete PEG conjugates will display a sharp, single peak [3] [5].
    • Mass Spectrometry (MALDI-TOF MS): Analyze the conjugate. A discrete PEG conjugate will yield a single, dominant mass peak, whereas a polydisperse conjugate will show a series of peaks corresponding to different PEG chain lengths [3] [5].
  • Expected Outcome: Discrete PEG conjugates will demonstrate a single, narrow peak in SEC and a single mass in MS, confirming homogeneity. Polydisperse conjugates will show a broad distribution [3].

2. Protocol for Evaluating Immunogenic Response This protocol assesses a critical safety parameter by measuring the immune system's reaction to PEGylated compounds.

  • Objective: To detect and quantify the presence of anti-PEG antibodies in serum after administration of PEGylated therapeutics [1].
  • Materials: Serum samples from test subjects (e.g., mice, rats, or human volunteers), PEG-coated ELISA plates, detection antibodies (anti-IgG, anti-IgM), and standard ELISA reagents [1].
  • Procedure:
    • Coating: Coat an ELISA plate with the same PEG polymer (discrete or polydisperse) used in the therapeutic.
    • Sample Incubation: Add serial dilutions of test serum samples to the plate, allowing any anti-PEG antibodies to bind.
    • Detection: Add enzyme-conjugated secondary antibodies against the host species' IgG and IgM.
    • Quantification: Develop the plate with a substrate and measure the absorbance. Compare signals to a standard curve to quantify antibody titers [1].
  • Expected Outcome: Studies indicate that polydisperse PEG conjugates are more likely to generate a higher titer of anti-PEG antibodies, which can be detected by this assay [1].

Decision Guide for Research Applications

Choosing between discrete and polydisperse PEG depends on the research or development goals.

  • Opt for Discrete PEG when:

    • Developing new chemical entities (NCEs) or biosimilars where precise characterization and quality control are critical [3].
    • The application requires fine-tuning of PK/PD properties or minimizing immunogenicity [1] [4].
    • Working with small molecules (like Movantik) or ADCs (like Trodelvy), where a defined structure is advantageous [1] [2].
    • Steric hindrance is a concern, as the smaller, uniform size of discrete PEG can help preserve bioactivity [3].
  • Polydisperse PEG may still be suitable when:

    • Developing liposomal formulations or nanoparticles where a surface PEG coat is needed for stealth properties (e.g., COVID-19 vaccines, Doxil) [2].
    • Cost-effectiveness and scalability are primary drivers, as polydisperse PEG is generally less expensive and easier to produce in large quantities [1].
    • Working within the framework of an already approved product that uses polydisperse PEG.

The trend in drug development is moving toward discrete PEGylation due to its advantages in creating better-defined, safer, and more efficacious therapeutics [1] [3]. As synthetic methods advance, discrete PEG is poised to become the standard for next-generation biopharmaceuticals.

References

×

XLogP3

2.3

Hydrogen Bond Acceptor Count

12

Exact Mass

439.13664805 g/mol

Monoisotopic Mass

439.13664805 g/mol

Heavy Atom Count

30

Dates

Last modified: 04-14-2024

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